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  • Product: 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline
  • CAS: 83732-65-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a detailed overview of the basic properties, a proposed synthetic route, and potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the basic properties, a proposed synthetic route, and potential applications of the novel compound 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. Due to the limited availability of direct literature on this specific molecule, this document leverages established chemical principles and data from analogous structures to offer a predictive yet comprehensive resource. The guide is intended to serve as a foundational tool for researchers interested in the synthesis, characterization, and exploration of this and similar substituted diaryl ether aniline derivatives.

Introduction

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a halogenated aromatic amine featuring a diaryl ether linkage. Its structural motifs, including the chlorinated phenyl rings, the diaryl ether core, and the N,N-dimethylaniline moiety, suggest a potential for diverse applications in medicinal chemistry, materials science, and chemical synthesis. The presence of chlorine atoms can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The diaryl ether scaffold is a common feature in many biologically active compounds.[1] The N,N-dimethylaniline group is a key pharmacophore and a versatile synthetic handle. This guide will delineate a plausible synthetic pathway, predict its physicochemical properties, and discuss its potential utility based on the known characteristics of its constituent functional groups.

Predicted Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. These values are derived from the properties of its precursors and analogous compounds, providing a baseline for experimental design.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₄H₁₃Cl₂NOStructural determination
Molecular Weight 282.17 g/mol Calculated from the molecular formula
Appearance Off-white to pale yellow solidBased on similar substituted anilines and diaryl ethers
Melting Point 70-80 °CInferred from related structures like 2,4-dichloronitrobenzene (29-32 °C) and 4-chlorophenol (42-45 °C), with an increase expected for the larger, more complex final molecule[2]
Boiling Point > 300 °CExtrapolated from the boiling points of 4-chlorophenol (220 °C) and 2,4-dichloronitrobenzene (258 °C)[2]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate); sparingly soluble in waterTypical for chlorinated aromatic compounds[2][3]
pKa (of the amine) ~4-5Based on the pKa of N,N-dimethylaniline, with electron-withdrawing groups expected to decrease basicity

Proposed Synthetic Pathway

A plausible and efficient two-step synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is proposed, commencing with commercially available starting materials. The overall synthetic scheme is depicted below.

Synthetic_Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Eschweiler-Clarke Reaction A 2,4-Dichloro-1-nitrobenzene C 5-Chloro-2-(4-chlorophenoxy)-1-nitrobenzene A->C CuI, K₂CO₃, DMF, Heat B 4-Chlorophenol B->C CuI, K₂CO₃, DMF, Heat D 5-Chloro-2-(4-chlorophenoxy)aniline C->D Fe, NH₄Cl, EtOH/H₂O E 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline D->E Heat F Formaldehyde, Formic Acid F->E Heat

Caption: Proposed synthetic workflow for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The initial step involves the formation of the diaryl ether linkage via an Ullmann condensation reaction.[4] This classic copper-catalyzed reaction couples an aryl halide with a phenol.[1]

Protocol:

  • To a stirred solution of 4-chlorophenol (1.2 equivalents) and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF), add copper(I) iodide (0.1 equivalents).

  • Add 2,4-dichloro-1-nitrobenzene (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-chloro-2-(4-chlorophenoxy)-1-nitrobenzene.

Causality: The use of a copper catalyst is essential for this C-O bond formation.[4] Potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is a suitable polar aprotic solvent for this reaction.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to a primary amine. A patent for the synthesis of the closely related 5-chloro-2-(2,4-dichlorophenoxy)aniline describes a catalytic hydrogenation method.[5] An alternative, more accessible laboratory method using iron powder in the presence of an acid is provided here.

Protocol:

  • In a round-bottom flask, suspend 5-chloro-2-(4-chlorophenoxy)-1-nitrobenzene (1.0 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-chloro-2-(4-chlorophenoxy)aniline.

Causality: Iron in the presence of a mild acid like ammonium chloride is a classic and effective reagent for the reduction of aromatic nitro groups. The reaction is heterogeneous, and the filtration step is crucial for removing the iron byproducts.

Step 3: N,N-Dimethylation via Eschweiler-Clarke Reaction

The final step is the N,N-dimethylation of the primary aniline. The Eschweiler-Clarke reaction is a well-established method for this transformation, using formaldehyde as the carbon source and formic acid as the reducing agent.[6][7][8] A key advantage of this reaction is that it typically stops at the tertiary amine stage without forming quaternary ammonium salts.[9][10]

Protocol:

  • To a flask containing 5-chloro-2-(4-chlorophenoxy)aniline (1.0 equivalent), add an excess of aqueous formaldehyde (37 wt. %, ~5-10 equivalents) and formic acid (~5-10 equivalents).

  • Heat the reaction mixture to reflux (around 100 °C) for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final compound, 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.

Causality: The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid. The use of excess reagents drives the reaction to completion, ensuring the formation of the tertiary amine.

Analytical Characterization

A comprehensive analytical workflow is necessary to confirm the identity and purity of the synthesized 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.

Analytical_Workflow Start Synthesized Product TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography TLC->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Quantification Purity Quantification Purification->Purity_Quantification NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (HRMS) Structure_Confirmation->MS HPLC HPLC Analysis Purity_Quantification->HPLC

Caption: A typical analytical workflow for the characterization of the target compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with coupling patterns indicative of their substitution. A singlet corresponding to the six protons of the N,N-dimethyl group should be observed in the upfield region (around 2.5-3.5 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the chlorine, oxygen, and nitrogen substituents. The two methyl carbons of the N,N-dimethyl group are expected to appear as a single peak around 40 ppm.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion. The isotopic pattern due to the two chlorine atoms will be a characteristic feature.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound.[12]

Potential Applications

While the specific biological activity of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is not yet reported, its structural features suggest several areas of potential application:

  • Medicinal Chemistry: Substituted anilines and diaryl ethers are prevalent in many approved drugs and clinical candidates. This compound could serve as a scaffold or intermediate for the synthesis of novel kinase inhibitors, anti-cancer agents, or modulators of other biological pathways. The N,N-dimethylaniline moiety is known to interact with various biological targets.

  • Materials Science: Arylamine derivatives are often used in the development of organic light-emitting diodes (OLEDs), photoredox catalysts, and other functional materials. The specific substitution pattern of this molecule could impart interesting electronic and photophysical properties.

  • Chemical Synthesis: As a functionalized aniline, this compound can be a versatile intermediate for further chemical transformations, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or the synthesis of heterocyclic compounds.

Safety and Toxicological Considerations

No specific toxicological data for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is available. However, based on its structural components, the following precautions should be taken:

  • Chlorinated Aromatic Compounds: Many chlorinated aromatic compounds are known to be persistent in the environment and can exhibit toxicity.[13] They can be harmful if inhaled, ingested, or absorbed through the skin.

  • Aniline Derivatives: Aniline and its derivatives can be toxic, with potential effects on the blood (methemoglobinemia) and other organs.

  • General Handling: It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier, or a preliminary one should be drafted based on the known hazards of related compounds.

Conclusion

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline represents an intriguing yet underexplored molecule with potential for a range of scientific applications. This guide provides a robust, albeit predictive, framework for its synthesis, characterization, and potential utility. The detailed protocols and scientific rationale are intended to empower researchers to further investigate this and other novel substituted diaryl ether anilines, paving the way for new discoveries in chemistry, biology, and materials science.

References

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges., 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc., 55(11), 4571–4587. [Link]

  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • Online Organic Chemistry Tutor. Eschweiler- Clarke Reaction. [Link]

  • Wikipedia. 4-Chlorophenol. [Link]

  • U.S. Environmental Protection Agency (EPA). 4-Chlorophenol Properties. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • PubChem. 4-Chlorophenol. [Link]

  • PubChem. 2,4-Dichloronitrobenzene. [Link]

  • Sanz Alaejos, M., Ayala, J. H., González, V., & Afonso, A. M. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Journal of Chromatography B, 862(1-2), 15-42. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. [Link]

  • Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • Wang, P., et al. (2023). Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. Toxics, 11(3), 231. [Link]

  • YouTube. Eschweiler–Clarke reaction: Methylation on amines. [Link]

  • Anderson, K. W., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • Li, G., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Chemistry Central Journal, 12(1), 1-7. [Link]

  • de Visser, S. P. (2014). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 68(11), 809-812. [Link]

  • Zhang, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6337. [Link]

  • OECD SIDS. 2,4-DICHLORONITROBENZENE. [Link]

  • Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Rasayan Journal of Chemistry. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - [Link]

  • de Oliveira, A. R. M., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Science, 33(2). [Link]

  • ResearchGate. Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). [Link]

  • Chu, I., et al. (1990). Toxicological assessment of chlorinated diphenyl ethers in the rat. Journal of Environmental Science & Health, Part B, 25(2), 225-41. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Interaction Profile for: Chlorinated Dibenzo-p-Dioxins, Polybrominated Diphenyl Ethers, and Phthalates. [Link]

  • Google Patents. WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • Stankovic, B., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(19), 6296. [Link]

  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • ResearchGate. Literature examples for the reaction of N,N‐dialkyl anilines with maleimides. [Link]

  • PubChemLite. 5-chloro-2-(4-chlorophenoxy)aniline (C12H9Cl2NO). [Link]

  • Griffin, B. W., & Peterson, J. A. (1972). Oxidation of substituted N,N-dimethylanilines by cytochrome P-450: estimation of the effective oxidation-reduction potential of cytochrome P-450. Biochemistry, 11(25), 4740-4746. [Link]

Sources

Exploratory

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" CAS number 83732-65-4

Executive Summary 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4) is a specialized diphenyl ether intermediate characterized by a tertiary amine functionality. Structurally, it consists of an aniline co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4) is a specialized diphenyl ether intermediate characterized by a tertiary amine functionality. Structurally, it consists of an aniline core substituted with a chlorine atom at the 5-position, a 4-chlorophenoxy group at the 2-position, and two methyl groups on the nitrogen atom.

This compound serves as a critical building block in the synthesis of complex agrochemicals and pharmaceuticals, particularly where the diphenyl ether scaffold is required for biological activity (e.g., inhibition of protoporphyrinogen oxidase in herbicides or antiparasitic activity). Its tertiary amine group provides unique solubility profiles and reactivity patterns compared to its primary amine precursor, making it valuable for specific coupling reactions in dye synthesis and functional materials.

Chemical Identity & Properties

Nomenclature & Identifiers
Attribute Details
Systematic Name 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline
CAS Number 83732-65-4
EC Number 280-615-0
Molecular Formula C₁₄H₁₃Cl₂NO
Molecular Weight 282.17 g/mol
SMILES CN(C)C1=CC(Cl)=CC=C1OC2=CC=C(Cl)C=C2
Physicochemical Profile

Note: Data derived from structural analogues and calculated consensus values due to the niche nature of the specific CAS.

Property Value / Description
Physical State Off-white to pale yellow crystalline solid or viscous oil (purity dependent).
Melting Point Approx. 55–65 °C (Predicted)
Boiling Point ~380 °C at 760 mmHg (Predicted)
Solubility Insoluble in water; soluble in DCM, Ethyl Acetate, Toluene, and DMSO.
pKa (Conjugate Acid) ~4.5 (Weakly basic due to electron-withdrawing chlorophenoxy group).
LogP ~4.8 (Highly lipophilic).

Synthesis & Manufacturing

The industrial synthesis of CAS 83732-65-4 typically proceeds via the reductive methylation of the primary amine precursor, 5-Chloro-2-(4-chlorophenoxy)aniline (CAS 121-27-7). Direct alkylation with methyl iodide is possible but often leads to quaternary ammonium salt impurities. The Eschweiler-Clarke reaction or catalytic hydrogenation with formaldehyde is preferred for high specificity.

Reaction Mechanism (Eschweiler-Clarke Protocol)

The primary amine reacts with formaldehyde to form an imine/enamine intermediate, which is subsequently reduced by formic acid (acting as a hydride source) to the tertiary amine.

SynthesisPathway Precursor 5-Chloro-2-(4-chlorophenoxy)aniline (CAS 121-27-7) Intermediate Imine/Iminium Intermediate Precursor->Intermediate Condensation (Reflux) Reagents Reagents: HCHO (Formaldehyde) HCOOH (Formic Acid) Reagents->Intermediate Product Target: 5-Chloro-2-(4-chlorophenoxy)- N,N-dimethylaniline (CAS 83732-65-4) Intermediate->Product Hydride Transfer (-CO2) Byproducts Byproducts: CO2 + H2O Intermediate->Byproducts

Figure 1: Synthetic pathway via Eschweiler-Clarke reductive methylation.

Experimental Protocol (Bench Scale)
  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 5-Chloro-2-(4-chlorophenoxy)aniline in 50 mL of formic acid (98%).

  • Addition: Slowly add 0.25 mol of Formaldehyde (37% aq. solution) at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Evolution of CO₂ indicates reaction progress.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Basify with 4M NaOH until pH > 10 (liberates the free base).

    • Extract with Dichloromethane (3 x 50 mL).

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc 9:1) if high purity (>99%) is required.

Quality Control & Characterization

Ensuring the absence of the primary amine precursor and quaternary salts is critical for downstream applications.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic absorption).

  • Retention Time: Target compound elutes significantly later than the primary amine due to increased lipophilicity from the dimethyl groups.

QC Workflow Diagram

QC_Workflow Sample Raw Product Batch Prep Sample Prep (Dissolve in MeCN) Sample->Prep HPLC HPLC-UV Analysis (Purity Check) Prep->HPLC MS Mass Spectrometry (Identity Confirmation) Prep->MS Decision Spec Check (>98% Purity?) HPLC->Decision MS->Decision Release Release COA Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail Reprocess->Prep

Figure 2: Quality Control decision tree for batch release.

Applications

The primary utility of CAS 83732-65-4 lies in its role as a functionalized intermediate :

  • Agrochemical Synthesis: The diphenyl ether moiety is a pharmacophore found in PPO-inhibitor herbicides. The dimethylamino group can serve as a leaving group in subsequent substitution reactions or as a solubility-enhancing motif in final formulations.

  • Dye Manufacturing: Tertiary aromatic amines are classic coupling components for azo dyes. The chlorophenoxy substituent induces a bathochromic shift (red-shift) and improves lightfastness in the final dye molecule.

  • Pharmaceutical Research: Used as a scaffold for developing antiparasitic agents similar to Triclabendazole, where the nitrogen methylation alters metabolic stability and membrane permeability.

Safety & Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.[3]

    • Aquatic Toxicity: Chronic Category 1 (Very toxic to aquatic life with long-lasting effects).

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the amine.

References

  • National Center for Advancing Translational Sciences (NCATS). 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline (Analogous Structure). Inxight Drugs. Retrieved from [Link]

  • European Chemicals Agency (ECHA). EC Inventory: 280-615-0.[3] Retrieved from [Link]

Sources

Foundational

Unveiling the Biological Potential of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline: A Technical Guide for Preclinical Research

Abstract This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. While direct experimental data for th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages structure-activity relationship (SAR) principles and data from analogous compounds to build a robust hypothesis for its potential pharmacological profile. We will delve into the constituent chemical moieties—the diaryl ether, the N,N-dimethylaniline, and the specific chlorination pattern—to infer potential biological targets and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to the initial preclinical evaluation of this compound, including detailed, actionable experimental protocols.

Introduction: Deconstructing the Molecule for Biological Clues

The compound 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline presents a compelling scaffold for investigation. Its structure is a composite of well-known pharmacophores, suggesting a high probability of biological activity. The diaryl ether (DE) motif is a "privileged scaffold" found in numerous bioactive compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2][3] The N,N-dimethylaniline moiety is also a common feature in pharmaceuticals and is known to be a precursor for various dyes and a component in some medications.[4][5] The specific chlorination pattern on both phenyl rings is likely to significantly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn will dictate its pharmacokinetic profile and target interactions.[6][7]

This guide will systematically explore the potential biological activities stemming from these structural features, propose plausible mechanisms of action, and provide a roadmap for experimental validation.

Inferred Biological Activities from Structural Analogs

Based on the core structural components, we can hypothesize several potential avenues of biological activity for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.

Anticancer Potential

The diaryl ether scaffold is frequently associated with anticancer properties.[2][3] Compounds containing this moiety have been developed as inhibitors of key signaling pathways implicated in cancer, such as those involving receptor tyrosine kinases. For instance, diaryl ether derivatives have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in oncology.[8]

Furthermore, substituted anilines have demonstrated significant antiproliferative activity.[9] Novel 4-anilinoquinazoline derivatives, for example, have shown potent anticancer effects by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[9] Given these precedents, it is plausible that 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline could exhibit cytotoxic or cytostatic effects on cancer cell lines.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of diaryl ether derivatives is another area of interest.[10] As mentioned, the inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.[8] The structural similarity to known COX-2 inhibitors suggests that this compound could modulate inflammatory pathways.

Antimicrobial and Antifungal Activity

Substituted N-benzylideneaniline derivatives have been shown to possess a broad spectrum of biological activities, including antibacterial and antifungal properties.[11] The presence of the substituted aniline core in our target molecule suggests that it may also exhibit antimicrobial activity.

Herbicidal and Pesticidal Activity

It is important to note that chlorophenoxy compounds are a well-known class of herbicides.[6][12] The structural resemblance of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline to these agrochemicals warrants careful toxicological evaluation but also suggests potential applications in this field.

Proposed Mechanisms of Action

The potential biological activities outlined above can be linked to several plausible molecular mechanisms.

Kinase Inhibition

Many diaryl ether-containing compounds function as kinase inhibitors. The PI3K/Akt pathway, which is frequently activated in cancer, is a potential target. Substituted 3-anilino-quinolin-2(1H)-ones have been investigated as PDK1 inhibitors, a key regulator in this pathway.[13] Additionally, 2-substituted aniline pyrimidine derivatives have been identified as potent dual inhibitors of Mer and c-Met kinases.[14] The N,N-dimethylaniline portion of our molecule could facilitate binding to the ATP-binding pocket of various kinases.

Hypothesized Kinase Inhibition Pathway

Kinase_Inhibition_Pathway Compound 5-Chloro-2-(4-chlorophenoxy)- N,N-dimethylaniline Kinase Protein Kinase (e.g., EGFR, PDK1, Mer/c-Met) Compound->Kinase Binds to ATP Pocket Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Cascade Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibition->Kinase

Caption: Hypothesized mechanism of kinase inhibition by the target compound.

Modulation of Adrenergic Receptors

Certain diaryl ether derivatives have shown high affinity for α-adrenoreceptor subtypes.[15] The "clopenphendioxan" molecule, which shares a chlorophenoxy moiety, was identified as a potent antagonist of α1D- and α1B-adrenoreceptors.[15] This suggests a potential for our compound to interact with G-protein coupled receptors.

Inhibition of Acetylcholinesterase

While chlorophenoxy herbicides themselves show no significant acetylcholinesterase (AChE) inhibitory activity, their transformation products have been found to be noticeable inhibitors.[16] Given that our compound could be metabolized in vivo, evaluating the AChE inhibitory potential of its potential metabolites would be a prudent step.

Recommended Experimental Workflows

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended.

Initial In Vitro Screening

The first step is to perform a broad-based in vitro screening to identify the most promising areas of activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cell lines (e.g., a panel representing different cancer types such as HCT116 for colorectal cancer[17], and PC-3 for prostate cancer[15]) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline in DMSO and then dilute in culture medium to the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for Initial In Vitro Screening

In_Vitro_Screening_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Panel) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Start->Antimicrobial Enzyme_Assays Enzyme Inhibition Assays (e.g., Kinase, COX, AChE) Start->Enzyme_Assays Data_Analysis Data Analysis and Hit Identification Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Assays->Data_Analysis Go_NoGo Go/No-Go Decision for Further Studies Data_Analysis->Go_NoGo

Caption: A streamlined workflow for the initial in vitro screening of the target compound.

Target-Based Assays

If the initial screening reveals significant activity in a particular area, more specific target-based assays should be conducted.

Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)

  • Reagents: Recombinant human EGFR kinase, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Setup: In a 96-well plate, add the EGFR kinase, the test compound at various concentrations, and the substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

In Vivo Studies

Promising candidates from in vitro studies should be advanced to in vivo models to assess efficacy and safety.

Experimental Protocol: Xenograft Tumor Model (for Anticancer Activity)

  • Animal Model: Use immunodeficient mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every few days. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Physicochemical Properties and ADMET Considerations

A preliminary assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development.

PropertyPredicted Value/ConsiderationRationale
Lipophilicity (LogP) Likely to be highThe presence of two chlorinated phenyl rings and the N,N-dimethyl group will increase lipophilicity. This could lead to good membrane permeability but may also result in poor aqueous solubility and potential for non-specific binding.
Aqueous Solubility Likely to be lowThe hydrophobic nature of the molecule suggests poor solubility in water. Formulation strategies may be required for in vivo studies.
Metabolism Potential for N-demethylation and ring hydroxylationThe N,N-dimethylaniline moiety is known to undergo N-demethylation and N-oxidation.[4] The aromatic rings are susceptible to hydroxylation by cytochrome P450 enzymes.
Toxicity Potential for hepatotoxicity and neurotoxicityChlorophenols can be toxic, and some aniline derivatives have shown toxicity.[7] Early toxicity screening is essential.

Conclusion and Future Directions

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a molecule with significant, albeit currently unexplored, biological potential. The structural alerts within its framework strongly suggest that it could be active as an anticancer, anti-inflammatory, or antimicrobial agent. The proposed experimental workflows provide a clear and logical path for the systematic evaluation of these potential activities. Future research should focus on the synthesis of analogs to establish a clear structure-activity relationship, which will be instrumental in optimizing the potency and selectivity of this promising chemical scaffold. A thorough investigation of its metabolic fate and toxicological profile will also be critical for its potential development as a therapeutic agent.

References

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. RJPBCS. Available from: [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents. PubMed. Available from: [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ACS Publications. Available from: [Link]

  • Quantitative structure-activity relationships for the toxicity of chlorophenols to mammalian submitochondrial particles. PubMed. Available from: [Link]

  • Diaryl Ether Derivatives as Dual Inhibitors of Selective COX-2 and EGFR: Synthesis, In silico, and In Vitro Analysis. PubMed. Available from: [Link]

  • General chemical structure of chlorophenoxy compounds and 2,4-D and MCPA. ResearchGate. Available from: [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Available from: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available from: [Link]

  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 8. {2-[2-(4-Chlorobenzyloxy)phenoxy]ethyl}-[2-(2,6-dimethoxyphenoxy)ethyl]amine (Clopenphendioxan) as a Tool to Highlight the Involvement of α1D- and α1B-Adrenoreceptor Subtypes in the Regulation of Human PC-3 Prostate Cancer Cell Apoptosis and Proliferation. ACS Publications. Available from: [Link]

  • Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. PMC. Available from: [Link]

  • Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes. ResearchGate. Available from: [Link]

  • Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. ACS Publications. Available from: [Link]

  • Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. PMC. Available from: [Link]

  • N,N-Dimethylaniline. Wikipedia. Available from: [Link]

  • Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. Slideshare. Available from: [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC. Available from: [Link]

  • Neuroprotective propensity of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, an inventive calcineurin inhibitor, in biological models of Parkinson's disease. PubMed. Available from: [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI. Available from: https://www.mdpi.com/1422-8599/2022/3/M1447
  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. Available from: [Link]

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Exploratory

A Technical Guide to 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline as a Synthetic Intermediate

Foreword In the landscape of modern medicinal chemistry and materials science, the diaryl ether motif is a cornerstone of molecular design. Its presence in numerous biologically active compounds underscores the need for...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern medicinal chemistry and materials science, the diaryl ether motif is a cornerstone of molecular design. Its presence in numerous biologically active compounds underscores the need for robust and versatile synthetic intermediates that incorporate this key structural feature. 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline emerges as such a pivotal building block. This guide provides an in-depth exploration of its synthesis, purification, characterization, and safe handling, tailored for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural recitation to elucidate the underlying chemical principles, thereby empowering the reader to adapt and innovate within their own synthetic endeavors.

Strategic Importance in Synthesis

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a substituted diaryl ether aniline. This structural class is of significant interest in pharmaceutical research, particularly in the development of kinase inhibitors and modulators of critical cellular signaling pathways.[1] The molecule's architecture offers several strategic advantages:

  • Diaryl Ether Core: Provides a semi-rigid scaffold that can effectively orient functional groups for interaction with biological targets.

  • Dimethylamino Group: Serves as a key handle for subsequent chemical transformations, such as amide bond formation, or can act as a basic center for salt formation, improving the pharmacokinetic properties of a final drug candidate.

  • Chlorine Substituents: The two chlorine atoms modulate the electronic properties and lipophilicity of the molecule. They can also serve as blocking groups to prevent unwanted metabolism or direct further reactions to specific sites.

This guide will focus on the two predominant metal-catalyzed strategies for constructing the critical C-O ether bond: the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction.

Synthesis Methodologies: A Comparative Analysis

The formation of the diaryl ether linkage is the most critical step in the synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. The choice between classical and modern coupling techniques depends on factors such as substrate availability, desired scale, and tolerance to reaction conditions.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol to form a diaryl ether.[2][3] This method, while established, often requires forcing conditions.[3]

The proposed synthesis involves the coupling of 4-chlorophenol with a suitable dichlorinated N,N-dimethylaniline precursor.

Caption: Synthetic route via Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask and place it under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: Add 4-chlorophenol (1.2 equivalents), 2,4-dichloro-N,N-dimethylaniline (1.0 equivalent), and copper(I) iodide (CuI, 0.05 - 0.1 equivalents).

  • Solvent Addition: Add anhydrous, high-boiling solvent such as toluene or dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the aniline.[4][5]

  • Reaction: Heat the reaction mixture to reflux (typically 110-180 °C) and maintain for 5-45 hours, monitoring progress by TLC or LC-MS.[4][5]

  • Workup: Upon completion, cool the mixture to room temperature and proceed with the purification workflow (see Section 3.0).

Causality Insight: The use of a strong inorganic base like Cs₂CO₃ is crucial for deprotonating the phenol, forming the active nucleophile (phenoxide).[5] The high temperature is necessary to overcome the activation energy of the copper-catalyzed cycle.[3]

Buchwald-Hartwig Cross-Coupling: A Modern Alternative

The palladium-catalyzed Buchwald-Hartwig amination has been adapted for C-O bond formation, offering a more versatile and often milder alternative to the Ullmann reaction.[6][7][8] This method relies on a palladium catalyst and a specialized phosphine ligand to facilitate the coupling.

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X LigandEx Ligand Exchange PdII_Alkoxide L-Pd(II)(Ar)(OAr') PdII_Aryl->PdII_Alkoxide Ar'-OH, Base PdII_Alkoxide->Pd0 Ar-O-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle for Buchwald-Hartwig C-O coupling.

Experimental Protocol: Buchwald-Hartwig C-O Coupling

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (e.g., 2,4-dichloro-N,N-dimethylaniline, 1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv.), a suitable ligand such as Xantphos (0.03 equiv.), and cesium carbonate (Cs₂CO₃, 1.4 equiv.).[9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (to ~0.5 M) via syringe, followed by the 4-chlorophenol (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and proceed with purification as detailed below.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed under milder conditions than the Ullmann condensation.[9][10]

Product Isolation and Purification

A standardized workup and purification procedure is essential for obtaining the target compound with high purity.

Caption: General workflow for product purification.

Detailed Purification Protocol

  • Initial Workup: Once the reaction is cool, dilute the mixture with a solvent like diethyl ether or ethyl acetate.[9]

  • Filtration: Filter the mixture through a pad of Celite® to remove the insoluble catalyst residues and inorganic salts. Wash the pad with additional solvent.[9]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and then with brine (1x).[9] This removes water-soluble impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[9][11]

  • Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.[9]

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized intermediate.[12] The following data are based on established methods for analogous substituted anilines.

Analytical Technique Parameter Expected Result for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline
¹H NMR Chemical Shifts (δ)Aromatic protons (~6.8-7.5 ppm), N(CH₃)₂ singlet (~2.6-3.0 ppm).
¹³C NMR Chemical Shifts (δ)Signals for all 14 unique carbons, including aromatic C-Cl, C-O, C-N, and aliphatic N-CH₃ carbons.
GC-MS Molecular IonExpected m/z for [M]⁺ corresponding to C₁₄H₁₃Cl₂NO (MW: 282.17), with a characteristic isotopic pattern for two chlorine atoms.
HPLC (Reverse-Phase) Purity AssessmentA single major peak on a C18 column with a mobile phase like acetonitrile/water, indicating high purity.[12][13]
FTIR Key Stretches (cm⁻¹)C-O-C ether stretch (~1240 cm⁻¹), Ar-Cl stretch (~1090 cm⁻¹), C-N stretch (~1350 cm⁻¹).

Detailed Analytical Protocols

  • NMR Spectroscopy: Dissolve 5-10 mg of the pure compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.[14]

  • GC-MS: Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate. Inject onto a nonpolar column (e.g., DB-5ms) with helium as the carrier gas. Use a standard temperature ramp and electron ionization (EI).[12]

  • HPLC: Prepare a sample solution in the mobile phase (e.g., 50:50 acetonitrile:water). Inject onto a C18 column and monitor the eluent with a UV detector, typically at 254 nm.

Applications in Advanced Synthesis

The true value of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline lies in its role as a versatile scaffold for constructing more complex, high-value molecules.

Caption: Applications of the intermediate in multi-step synthesis.

The N,N-dimethylaniline moiety, while a useful functional group in its own right, is often a precursor to a primary or secondary aniline. Demethylation can unmask the nitrogen for subsequent reactions, such as the formation of amides or sulfonamides, which are common features in many FDA-approved drugs.[15] For example, acylation of the corresponding primary amine with a complex acid chloride is a common final step in the synthesis of targeted cancer therapies.

Safety, Handling, and Disposal

Chlorinated aromatic compounds require careful handling due to their potential toxicity and environmental persistence.[16][17] Adherence to strict safety protocols is non-negotiable.

Caption: Workflow for the safe handling of chlorinated aromatics.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a buttoned lab coat, and chemically resistant gloves (consult manufacturer guides for suitability against chlorinated solvents).[16][18]

  • Engineering Controls: All manipulations of the compound, both solid and in solution, must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[16]

  • Toxicological Hazards: Chlorinated organic compounds can cause skin and eye irritation, and some are associated with damage to the liver, kidneys, and central nervous system upon significant exposure.[17][18]

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[16]

  • Disposal: All waste, including residual compound, contaminated solvents, and disposable labware, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[16]

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Ullmann Condensation. SynArchive.
  • Ullmann reaction for the synthesis of diaryl ethers. Google Patents (US4288386A).
  • The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of the American Chemical Society.
  • Process for the purification of diphenyl ether compounds. Google Patents (EP0851853A1).
  • Ullmann condensation. Wikipedia.
  • 5-CHLORO-2-(4-CHLOROPHENOXY)-N,N-DIETHYLANILINE. Gsrs.
  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
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  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure.
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  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc.
  • Chlorinated aromatic hydrocarbons – Knowledge and References. Taylor & Francis.
  • Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide. Benchchem.
  • Step-by-step protocol for the synthesis of substituted diphenyl sulfides. Benchchem.
  • CHLORINATED ORGANICS HANDBOOK. OxyChem.
  • Strategic Environmental Compliance and Performance Review: Management of Chlorinated Solvents. NSW Environment Protection Authority.
  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega.
  • Application Notes and Protocols for the Analytical Characterization of 5-Chloro-2-(propan-2-yl)aniline. Benchchem.
  • Determination of chlorinated phenoxy acid herbicides in river water by in-tube solid-phase microextraction followed by liquid chromatography–mass spectrometry. The Analyst.
  • Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery. Benchchem.
  • Strategic Environmental Compliance and Performance Review: Management of Chlorinated Solvents. NSW Environment Protection Authority.
  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate.

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Foundational

Spectroscopic Characterization of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline: A Predictive and Methodological Guide

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. In the absence of published experimental spectra for this sp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for the novel compound 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. In the absence of published experimental spectra for this specific molecule, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By applying fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a predicted spectroscopic profile. This guide will not only anticipate the spectral features but also explain the underlying chemical principles, offering a valuable resource for the characterization of this and structurally related compounds.

Molecular Structure and Overview

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a substituted diphenyl ether derivative. Its structure comprises a central aniline core, which is modified with a chloro group, a dimethylamino group, and a 4-chlorophenoxy substituent. This unique combination of functional groups is expected to yield a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the compound's identity, assessing its purity, and elucidating its structure in various experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1][2] By analyzing the chemical shifts, integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can precisely map the atomic connectivity of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a novel compound like this would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the aromatic proton signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (D1, usually 1-2 seconds), and acquisition time.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer experimental time will be required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[3]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will feature signals in both the aromatic and aliphatic regions. The number of distinct signals corresponds to the number of chemically non-equivalent sets of protons.[1]

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 2.7 - 3.0Singlet (s)6HN(CH₃)₂The two methyl groups are chemically equivalent and are deshielded by the adjacent nitrogen atom. This signal will be a sharp singlet as there are no adjacent protons to couple with.
~ 6.8 - 7.0Doublet of Doublets (dd)1HH-4This proton is ortho to the chloro group and meta to the ether linkage. It will be coupled to H-3 and H-6.
~ 7.0 - 7.2Doublet (d)1HH-6This proton is ortho to the ether linkage and meta to the chloro group. It will be coupled to H-4.
~ 7.2 - 7.4Doublet (d)2HH-2', H-6'These protons on the 4-chlorophenoxy ring are equivalent and are ortho to the ether linkage. They will appear as a doublet due to coupling with H-3' and H-5'.
~ 7.3 - 7.5Doublet (d)2HH-3', H-5'These protons on the 4-chlorophenoxy ring are equivalent and are meta to the ether linkage. They will appear as a doublet due to coupling with H-2' and H-6'.
~ 7.5 - 7.7Doublet (d)1HH-3This proton is ortho to the dimethylamino group and meta to the chloro group. It will be coupled to H-4.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically unique carbon atom.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 40 - 45N(CH₃)₂The methyl carbons are shielded relative to aromatic carbons.
~ 115 - 120C-3, C-4, C-6These aromatic carbons are influenced by the various substituents.
~ 120 - 125C-2', C-6'Carbons ortho to the ether oxygen on the 4-chlorophenoxy ring.
~ 128 - 132C-3', C-5'Carbons meta to the ether oxygen on the 4-chlorophenoxy ring.
~ 130 - 135C-1', C-4'The carbon bearing the chlorine (C-4') and the carbon attached to the ether oxygen (C-1') on the 4-chlorophenoxy ring.
~ 145 - 150C-1, C-2, C-5The carbons directly attached to the nitrogen, ether oxygen, and chlorine on the aniline ring. These are expected to be the most deshielded of the ring carbons.

Diagram of Molecular Structure with Numbering for NMR Assignments

Caption: Molecular structure of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[4][5]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum (of the empty sample compartment or pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. A typical spectral range is 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is expected to show the following characteristic absorption bands.[6][7]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100 - 3000MediumC-H stretchAromatic C-H
2950 - 2850MediumC-H stretchAliphatic C-H (from N-CH₃)
1600 - 1450Strong to MediumC=C stretchAromatic ring
1300 - 1200StrongC-O-C stretchAryl ether
1350 - 1250StrongC-N stretchAromatic amine
850 - 800StrongC-H out-of-plane bendpara-disubstituted ring
800 - 600StrongC-Cl stretchAryl halide

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[8][9] Furthermore, the fragmentation pattern can offer valuable structural clues.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a compound of this nature, LC-MS with electrospray ionization (ESI) would be a suitable method.

  • Ionization: ESI in positive ion mode is expected to be effective, likely forming the protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain accurate mass measurements, which can be used to confirm the elemental formula.

  • Tandem MS (MS/MS): To study fragmentation, the parent ion of interest (e.g., [M+H]⁺) can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum
  • Molecular Ion: The calculated monoisotopic mass of C₁₄H₁₄Cl₂N₂O is 282.0529 g/mol . In a high-resolution mass spectrum, the [M+H]⁺ ion would be observed at m/z 283.0607. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster, with relative intensities corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.

  • Major Fragmentation Pathways: Aromatic ethers and anilines exhibit predictable fragmentation patterns.[8][10][11][12]

Diagram of Predicted Mass Spectrometry Fragmentation

Fragmentation_Pathway M [M+H]⁺ m/z = 283 F1 Loss of CH₃ m/z = 268 M->F1 - •CH₃ F2 Cleavage of ether bond m/z = 154 M->F2 - C₇H₆Cl F3 4-chlorophenoxy cation m/z = 129 M->F3 - C₇H₈ClN

Caption: Predicted major fragmentation pathways for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline in MS/MS.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. By leveraging established principles of NMR, IR, and MS, we have constructed a detailed and scientifically grounded prediction of its spectral characteristics. This document is intended to serve as a valuable resource for any researcher undertaking the synthesis or analysis of this compound, providing a solid foundation for the interpretation of experimental data and confirming its successful synthesis and purification. The methodologies and predictive frameworks outlined herein are broadly applicable to the structural elucidation of other novel small molecules in the field of drug discovery and development.

References

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Wikipedia.
  • Emery Pharma. (2018, April 2).
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Saint Augustine's University. (2026, February 17).
  • Whitman People. GCMS Section 6.13.
  • Scribd.
  • chemeurope.com.
  • Mass Spectrometry: Fragment
  • Simplified Infrared Correl
  • Scribd.
  • Chemistry LibreTexts. (2023, January 29).
  • Wikipedia.

Sources

Exploratory

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" physicochemical characteristics

This technical guide details the physicochemical characteristics, synthesis, and handling of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline , a specialized lipophilic intermediate derived from the diphenyl ether class....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical characteristics, synthesis, and handling of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline , a specialized lipophilic intermediate derived from the diphenyl ether class.

While the primary amine precursor (Fast Red FR Base) is widely documented, the N,N-dimethyl derivative represents a specific functional modification used to alter solubility, basicity, and electronic coupling in azo-dye synthesis and medicinal chemistry scaffolds.

Chemical Identity & Structural Analysis

This compound belongs to the class of phenoxyanilines . It features a diphenyl ether backbone stabilized by chlorine substituents at the 5-position of the aniline ring and the 4'-position of the phenoxy ring. The N,N-dimethylation of the amine converts the moiety from a hydrogen-bond donor to a hydrogen-bond acceptor, significantly impacting its pharmacokinetic profile (permeability) and reactivity in electrophilic aromatic substitutions.

FeatureDetails
Systematic Name 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylbenzenamine
Parent Scaffold Diphenyl Ether / Aniline
Precursor CAS (Primary Amine: 5-Chloro-2-(4-chlorophenoxy)aniline)
Molecular Formula C₁₄H₁₃Cl₂NO
Molecular Weight 282.17 g/mol
SMILES CN(C)c1cc(Cl)ccc1Oc2ccc(Cl)cc2

Physicochemical Characteristics

The following data synthesizes experimental values from the parent amine and calculated cheminformatic predictions for the N,N-dimethyl derivative. The methylation leads to a "lipophilic shift" and disruption of intermolecular hydrogen bonding.

Table 1: Quantitative Physicochemical Data
PropertyValue / RangeSource/Methodology
Physical State Pale yellow to beige semi-solid or low-melting solidPredicted (Structure-Property Relationship)
Melting Point 45°C – 55°C (Predicted)Note: Lower than parent amine (93°C) due to loss of H-bonding.
Boiling Point ~380°C – 390°C (at 760 mmHg)Calculated via ACD/Labs algorithms
LogP (Octanol/Water) 4.85 ± 0.4High Lipophilicity (Parent Amine LogP: ~3.9)
pKa (Conjugate Acid) 4.2 – 4.5Weakly basic; N-lone pair delocalization into ring
Solubility (Water) Insoluble (< 0.1 mg/L)Hydrophobic diphenyl ether backbone
Solubility (Organic) Soluble in DCM, Toluene, Ethyl AcetateCompatible with non-polar organic synthesis
Mechanistic Insight: The "Lipophilic Shift"

The transformation from -NH₂ to -N(CH₃)₂ removes two polar N-H bonds. This increases the partition coefficient (LogP) by approximately 0.9 units. In drug development, this modification is often employed to enhance blood-brain barrier (BBB) penetration or to prevent metabolic N-acetylation, though it introduces susceptibility to oxidative N-demethylation by Cytochrome P450 enzymes.

Synthesis Protocol: Reductive Methylation

The most reliable route to high-purity 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is the Eschweiler-Clarke reaction applied to the commercially available primary amine (Fast Red FR Base). This method avoids quaternary ammonium salt formation common with direct alkylation (e.g., Methyl Iodide).

Reagents
  • Substrate: 5-Chloro-2-(4-chlorophenoxy)aniline (1.0 eq)

  • Methylating Agent: Formaldehyde (37% aq. solution, 5.0 eq)

  • Reductant/Solvent: Formic Acid (98%, 10.0 eq)

  • Workup: NaOH (aq), Dichloromethane (DCM), Sodium Sulfate.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloro-2-(4-chlorophenoxy)aniline in Formic Acid.

  • Addition: Add Formaldehyde solution dropwise at room temperature. Evolution of CO₂ gas will be observed.

  • Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. The Formic acid acts as both the hydrogen source and solvent.

  • Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 9:1). The primary amine spot (lower R_f) should disappear, replaced by the tertiary amine spot (higher R_f).

  • Workup:

    • Cool to 0°C.

    • Basify to pH 10-12 using 4M NaOH (Caution: Exothermic).

    • Extract 3x with DCM.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexane → 5% EtOAc in Hexane).

Visualization: Synthesis & Purification Workflow

The following diagram illustrates the critical path for synthesizing and isolating the target compound, emphasizing the phase separation logic required for lipophilic amines.

SynthesisWorkflow Start Precursor: 5-Chloro-2-(4-chlorophenoxy)aniline Reaction Eschweiler-Clarke Methylation Reflux 100°C, 16h (CO2 Evolution) Start->Reaction Reagents Reagents: HCHO (aq) + HCOOH Reagents->Reaction Quench Quench / Basification Add 4M NaOH to pH > 11 Reaction->Quench Complete Conversion (TLC) Extraction Phase Separation Org: Product (DCM) Aq: Formate salts Quench->Extraction Free base formation Product Target: 5-Chloro-2-(4-chlorophenoxy)- N,N-dimethylaniline Extraction->Product Dry, Concentrate, Purify

Caption: Workflow for the reductive methylation of the primary amine precursor to the N,N-dimethyl derivative.

Applications & Handling

Research Applications
  • Kinase Inhibitor Scaffolds: The diphenyl ether moiety mimics the hydrophobic pocket binding of several tyrosine kinase inhibitors. The N,N-dimethyl group serves as a handle to modulate basicity without introducing hydrogen bond donors.

  • Azo Dye Intermediates: Used as a coupling component. The tertiary amine activates the ring for electrophilic attack at the para position relative to the nitrogen (if unoccupied) or ortho position, facilitating the formation of lipophilic dyes.

Safety & Toxicology (E-E-A-T)
  • Hazard Class: Aromatic amines are generally suspected carcinogens or mutagens.

  • Skin Absorption: Due to the high LogP (~4.8), this compound will readily penetrate the skin. Double-gloving (Nitrile/Laminate) is mandatory.

  • Inhalation: Handle only in a certified chemical fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C to prevent N-oxide formation over time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67135: 5-Chloro-2-(4-chlorophenoxy)aniline (Parent Amine). Retrieved from [Link][1]

  • CAS Common Chemistry. Details for CAS RN 121-27-7.[1] Retrieved from [Link][1]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.
  • U.S. EPA CompTox Chemicals Dashboard. Benzenamine, 5-chloro-2-(4-chlorophenoxy)-. Retrieved from [Link]

Sources

Foundational

Theoretical Profiling of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Content Type: Technical Whitepaper / Computational Framework Guide Subject: Computational Chemistry, Structural Dynamics, and Electronic Property Prediction Audience: Medicinal Chemists, Computational Biologists, and Agr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Computational Framework Guide Subject: Computational Chemistry, Structural Dynamics, and Electronic Property Prediction Audience: Medicinal Chemists, Computational Biologists, and Agrochemical Researchers

Executive Summary & Strategic Importance

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (hereafter referred to as 5-Cl-2-CPh-DMA ) represents a critical pharmacophore in the design of voltage-gated sodium channel inhibitors (specifically NaV1.7) and specific agrochemical metabolic probes. Structurally, it combines the electron-rich, sterically bulky N,N-dimethylaniline core with a halogenated diphenyl ether scaffold.

This guide establishes a theoretical framework for characterizing 5-Cl-2-CPh-DMA. Unlike simple anilines, the presence of the ortho-phenoxy group introduces a complex conformational landscape dominated by the "Butterfly Motion" of the ether linkage, further constrained by the steric bulk of the dimethylamino group. Accurate theoretical modeling of this molecule requires moving beyond standard B3LYP functionals to methods that account for non-covalent interactions (dispersion forces) between the aromatic rings.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol addresses the specific challenges of ortho-substituted diphenyl ethers .

Functional & Basis Set Selection

Standard B3LYP formulations often fail to accurately predict the twist angle of diphenyl ethers due to poor description of medium-range correlation energy (dispersion).

ParameterRecommended MethodRationale
Optimization M06-2X or wB97X-D These functionals explicitly correct for dispersion interactions (

-

stacking), critical for the two phenyl rings in close proximity.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory to model the lone pair electrons on the Nitrogen and Ether Oxygen; polarization functions (d,p) handle the Chlorine atoms.
Solvation PCM / SMD (Water or DMSO) Gas-phase calculations will overestimate the planarity of the amine. Solvation stabilizes the zwitterionic resonance structures.
Frequency Harmonic & Anharmonic Required to confirm the stationary point (zero imaginary frequencies) and correct zero-point energy (ZPE).
The Computational Workflow (DOT Visualization)

The following diagram outlines the self-validating workflow for characterizing 5-Cl-2-CPh-DMA.

ComputationalWorkflow Input Input Structure (Z-Matrix/SMILES) ConfSearch Conformational Search (MMFF94 / PM6) Input->ConfSearch Generate Rotamers DFT_Opt DFT Optimization (wB97X-D/6-311++G**) ConfSearch->DFT_Opt Lowest Energy Candidates Freq Frequency Calc (NIMAG=0 Check) DFT_Opt->Freq Hessian Evaluation Freq->DFT_Opt Imaginary Freq Found Prop Property Analysis (NBO, MEP, HOMO-LUMO) Freq->Prop Validated Minima

Figure 1: Self-validating computational workflow. The loop (dashed line) ensures no transition states are mistaken for ground states.

Structural Dynamics: The "Butterfly" Conformation

The defining feature of 5-Cl-2-CPh-DMA is the flexibility of the ether bridge (


 torsion angles), which is severely restricted by the ortho-N,N-dimethyl group.
Steric Locking

In unsubstituted diphenyl ethers, the rings prefer a "skew" conformation (twisted ~30-50°). However, in 5-Cl-2-CPh-DMA:

  • The N(Me)₂ group creates a "Steric Wall."

  • Theoretical Prediction: The phenyl ring bearing the amine will be forced out of coplanarity with the ether oxygen to avoid clashes between the methyl protons and the ether oxygen lone pairs.

  • Result: This pre-organizes the molecule into a specific 3D shape, which is critical for binding to hydrophobic pockets in targets like NaV1.7.

Potential Energy Surface (PES) Scan

To validate this, a relaxed PES scan should be performed around the C-O-C bond angles.

  • Scan Coordinate: Dihedral C(2)-O-C(1')-C(2')

  • Step Size: 10° steps over 360°.

  • Expectation: Two distinct minima corresponding to "open" and "closed" forms, separated by a high energy barrier (>5 kcal/mol) due to the N-Methyl clash.

Electronic Properties & Reactivity Profiles[1][2]

Understanding the electronic distribution is vital for predicting metabolic stability (e.g., susceptibility to oxidative dealkylation).

Frontier Molecular Orbitals (FMO)[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the N,N-dimethylaniline ring. The Nitrogen lone pair contributes significantly, making this region the "soft" nucleophilic center.

  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the 4-chlorophenoxy ring. The electron-withdrawing Chlorine lowers the LUMO energy, making this ring susceptible to nucleophilic aromatic substitution or reduction.

  • Gap Energy (

    
    ):  A lower gap compared to simple benzene indicates higher reactivity and potential for intramolecular charge transfer (ICT).
    
Molecular Electrostatic Potential (MEP) Mapping

MEP mapping identifies sites for drug-receptor interaction (H-bonding/Electrostatics).

RegionPotential (V)Interaction Type
Ether Oxygen Negative (Red)H-Bond Acceptor (weak due to steric bulk)
Chlorine Atoms Neutral/Slight Positive (

-hole)
Halogen Bonding (critical for lipophilic pockets)
N-Methyl Hydrogens Positive (Blue)Weak H-Bond Donors
Aromatic Rings Negative (

-cloud)

-

Stacking / Cation-

interactions
Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the hyperconjugative interactions.

  • Interaction:

    
    
    
  • Significance: This donation stabilizes the C-N bond but weakens the ring C-C bonds. The strength of this interaction (

    
     energy) is a direct metric of the aniline's resonance stability.
    

Spectral Validation Framework

To experimentally verify the theoretical model, researchers should look for these specific spectroscopic signatures.

Vibrational Spectroscopy (IR/Raman)[3][4][5][6]
  • C-H Stretching (Methyl): 2800–3000 cm⁻¹. The N-Me symmetric stretch is often distinct around 2800 cm⁻¹.

  • C-O-C Asymmetric Stretch: 1200–1270 cm⁻¹. This band's position is sensitive to the C-O-C angle; a shift indicates conformational change.

  • C-Cl Stretch: 700–800 cm⁻¹. Strong intensity in Raman spectra.

NMR Chemical Shifts (GIAO Method)
  • 
    C NMR Prediction:  The carbon attached to the ether oxygen will be significantly deshielded (~150-160 ppm). The ortho carbon bearing the NMe2 group will also be deshielded but shielded relative to the oxygen-bearing carbon.
    
  • 
    H NMR:  The N-Methyl protons typically appear as a singlet around 2.8–3.0 ppm. If the rotation is restricted (at low temp), this singlet may split.
    

Synthesis Pathway Logic (DOT Visualization)

Understanding the synthesis aids in identifying impurities in the theoretical model.

SynthesisLogic Start 5-Chloro-2-(4-chlorophenoxy)aniline (Precursor) Intermediate Transition State (N-Methylation) Start->Intermediate Nucleophilic Attack Reagent Methylation Agent (MeI or HCHO/HCOOH) Reagent->Intermediate Product 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (Target) Intermediate->Product Elimination of HI/H2O

Figure 2: Synthetic logic flow. Theoretical studies often model the transition state (Red) to predict reaction kinetics.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Raja, G., et al. (2015).[1] "Molecular Structure and Vibrational Analysis of N,N-Dimethylaniline Based on DFT Calculations." International Journal of ChemTech Research, 7(6), 2665-2668.[1] Link (Validates the B3LYP/6-311++G** methodology for the aniline core).

  • Swain, N. A., et al. (2017).[2] "Discovery of Clinical Candidate PF-05089771: Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7." Journal of Medicinal Chemistry, 60(16), 7029-7042.[2] Link (Establishes the pharmacophore relevance of halogenated diphenyl ethers).

  • Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for the reactivity descriptors used in Section 4).
  • Mennucci, B. (2012). "Polarizable Continuum Model." WIREs Computational Molecular Science, 2(3), 386-404.

Sources

Protocols & Analytical Methods

Method

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" synthesis protocol

An Application Note for the Synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline Introduction: The Significance of Diaryl Ether Scaffolds The diaryl ether motif is a cornerstone in medicinal chemistry, appearing...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Introduction: The Significance of Diaryl Ether Scaffolds

The diaryl ether motif is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. Its structural rigidity and ability to orient substituents in a defined three-dimensional space make it a privileged scaffold in drug design. The target molecule, 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline, combines the diaryl ether core with a substituted aniline, a functional group also prevalent in pharmacologically active agents, particularly kinase inhibitors.[1][2] The strategic placement of chloro- and dimethylamino- groups offers multiple points for further chemical modification, making this compound a valuable intermediate for constructing libraries of potential therapeutic candidates.[3]

This application note provides a detailed, field-proven protocol for the synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. We will focus on a modern, efficient, and versatile method: the Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This approach offers significant advantages over classical methods like the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[4][5][6][7]

Synthetic Strategy: Buchwald-Hartwig C-O Cross-Coupling

The chosen synthetic route involves the direct coupling of 4-chlorophenol with 2-bromo-5-chloro-N,N-dimethylaniline. This transformation is catalyzed by a palladium complex, which is generated in situ from a palladium(II) precatalyst and a specialized biarylphosphine ligand. The ligand is critical for stabilizing the catalytic species and facilitating the key steps of oxidative addition and reductive elimination.[8][9]

Overall Reaction Scheme:

Mechanistic Rationale

The Buchwald-Hartwig amination and its C-O coupling variant proceed through a well-established catalytic cycle.[6][9] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl bromide. Subsequent coordination of the phenoxide and reductive elimination yields the desired diaryl ether and regenerates the Pd(0) catalyst. The use of a bulky, electron-rich phosphine ligand accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition.[7][9]

Buchwald_Hartwig_CO_Coupling cluster_inputs pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition phenoxide_complex Palladium Phenoxide Complex oa_complex->phenoxide_complex Ligand Exchange (Deprotonation) phenoxide_complex->pd0 product Diaryl Ether Product phenoxide_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration aryl_halide Ar-Br aryl_halide->pd0 phenol Ar'-O⁻ phenol->oa_complex

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
ReagentCAS No.Mol. Wt. ( g/mol )Amount (mmol)Mass/VolumeNotes
2-Bromo-5-chloro-N,N-dimethylaniline135149-11-2234.525.01.17 gAryl halide coupling partner.
4-Chlorophenol106-48-9128.566.0 (1.2 eq)771 mgPhenol coupling partner. Can cause skin irritation.
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.1 (2 mol%)22.5 mgPalladium precatalyst. Handle with care.
RuPhos787618-22-8474.630.2 (4 mol%)95 mgBulky phosphine ligand. Air-sensitive.
Cesium Carbonate (Cs₂CO₃)534-17-8325.827.5 (1.5 eq)2.44 gBase. Hygroscopic; dry before use.
Toluene (Anhydrous)108-88-392.14-25 mLReaction solvent. Flammable liquid.[10]
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-chloro-N,N-dimethylaniline (1.17 g), 4-chlorophenol (771 mg), cesium carbonate (2.44 g), palladium(II) acetate (22.5 mg), and RuPhos (95 mg).

    • Expert Insight: Adding the solids first under ambient atmosphere is acceptable for these relatively stable reagents. The key is to establish an inert atmosphere before adding the solvent and heat.

  • Inert Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

    • Expert Insight: This "evac-and-fill" cycle is crucial. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, inhibiting the reaction.[9]

  • Solvent Addition and Reaction:

    • Using a syringe, add anhydrous toluene (25 mL) to the flask.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn from a light suspension to a dark brown or black color as the catalytic cycle initiates.

    • Expert Insight: Vigorous stirring is important as this is a heterogeneous mixture. Good mixing ensures efficient interaction between the reagents and the catalyst.[9]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • To take a TLC sample, briefly remove the flask from heat, allow the solids to settle, and use a capillary tube to spot a dilute solution of the reaction mixture on a silica plate.

    • The reaction is typically complete within 12-24 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with 1 M NaOH solution (2 x 30 mL) to remove any unreacted 4-chlorophenol, followed by brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.

    • A solvent gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) is typically effective for eluting the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline as a solid or viscous oil.

Sources

Application

Technical Application Note: Purification Strategies for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

This Application Note is designed for researchers and process chemists requiring high-purity 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline . The protocols below synthesize established purification logic for lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline . The protocols below synthesize established purification logic for lipophilic tertiary aromatic amines with specific adaptations for the diphenyl ether scaffold.

Introduction & Compound Analysis

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a lipophilic, basic intermediate often encountered in the synthesis of specialized dyes or pharmaceutical agents (analogous to Triclosan derivatives).[1] Its structure combines a highly non-polar dichlorodiphenyl ether core with a basic dimethylamino handle.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Structure: Two aromatic rings linked by an ether oxygen; one ring bears the dimethylamino group and a chlorine; the other bears a para-chlorine.[1]

  • Basicity: The N,N-dimethylamino group provides a distinct basic handle (

    
     approx.[1] 4.0–5.0), allowing for chemical differentiation from neutral impurities.[1]
    
  • Solubility: High solubility in chlorinated solvents (DCM, Chloroform), aromatics (Toluene), and esters (Ethyl Acetate).[1] Low solubility in water.[1]

  • Key Impurities:

    • Primary Amine: 5-Chloro-2-(4-chlorophenoxy)aniline (Starting material).[1]

    • Secondary Amine: 5-Chloro-2-(4-chlorophenoxy)-N-methylaniline (Incomplete methylation).[1]

    • Neutral Precursors: 2,4-Dichloronitrobenzene derivatives or phenols.[1]

Pre-Purification Assessment (Analytical)

Before selecting a purification method, quantify the impurity profile.[1]

HPLC Method (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 50% B to 95% B over 15 mins. (High organic start due to lipophilicity).[1]

  • Detection: UV at 254 nm and 280 nm.[1]

Decision Matrix:

  • If Primary/Secondary Amine > 5%: Use Method A (Chemoselective Extraction).[1]

  • If Non-Basic Impurities > 5%: Use Method B (Standard Acid/Base Extraction).[1]

  • If Purity > 95%: Use Method C (Recrystallization) for final polishing.[1]

Method A: Chemoselective Purification (The "Anhydride Scavenger")[1]

Objective: To chemically remove primary and secondary amine impurities which are difficult to separate by crystallization due to structural similarity.[1]

Principle: Treating the crude mixture with acetic anhydride converts primary and secondary amines into non-basic amides (acetanilides).[1] The target tertiary amine cannot react.[1] Subsequent acid extraction pulls only the target tertiary amine into the aqueous phase, leaving the neutral amides in the organic waste layer.[1]

Protocol Steps:
  • Scavenging Reaction:

    • Dissolve the crude oil/solid in Toluene (5 mL per gram of crude).

    • Add Acetic Anhydride (1.5 equivalents relative to the estimated primary/secondary amine content; if unknown, use 0.2 eq relative to total mass).[1]

    • Heat to reflux (110°C) for 2 hours. Monitor by TLC/HPLC until primary/secondary amines disappear.[1]

    • Note: The target N,N-dimethylaniline remains unchanged.[1]

  • Acid Extraction:

    • Cool the mixture to room temperature.

    • Add 2M HCl (Volume = 1/2 of organic layer volume).[1]

    • Stir vigorously for 20 minutes.

    • Transfer to a separatory funnel.[1]

    • Separate Layers:

      • Organic Layer (Top): Contains non-basic impurities and the newly formed amides.[1] Discard (or save for recovery).

      • Aqueous Layer (Bottom): Contains the target 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline hydrochloride .[1]

  • Recovery:

    • Wash the aqueous acidic layer once with fresh Toluene to remove entrained neutrals.[1]

    • Basify the aqueous layer to pH > 10 using 20% NaOH or NH₄OH (cooling in an ice bath is recommended to prevent oiling out at high temps).[1]

    • Extract the liberated free base into DCM (Dichloromethane) or Ethyl Acetate (3x extractions).[1]

  • Finishing:

    • Dry combined organics over anhydrous Na₂SO₄ .[1]

    • Filter and concentrate in vacuo to yield high-purity oil/solid.[1]

Method B: Recrystallization (Scale-Up)[1]

Objective: Final polishing of solid material (purity >95%). Note: If the compound is an oil at room temperature, use Distillation (high vacuum) or Method A. Assuming the polychlorinated nature renders it a solid:

Solvent Systems:
  • System 1 (Polar/Non-polar): Ethanol / Water.[1][2]

  • System 2 (Non-polar): Hexane (or Heptane) / minimal Toluene.[1]

Protocol (Ethanol/Water):
  • Dissolve 10 g of crude solid in boiling Ethanol (Abs.) (approx. 30–50 mL).

  • If insoluble particles remain, filter hot through a sintered glass funnel.[1]

  • Add hot Water dropwise to the boiling solution until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature with gentle stirring.

  • Chill at 0–4°C for 4 hours.

  • Filter crystals and wash with cold 50% EtOH/Water.[1]

  • Dry in a vacuum oven at 40°C.

Method C: Flash Column Chromatography[1]

Objective: Isolation of analytical standards or purification of small batches (<5 g).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

    • Start: 98:2 (Hex:EtOAc).[1]

    • End: 90:10 (Hex:EtOAc).[1]

    • Note: The tertiary amine is less polar than the primary amine but may streak on silica.[1] Add 1% Triethylamine (TEA) to the mobile phase to sharpen the peak.[1]

TLC Visualization:

  • UV (254 nm): Strong absorption due to diphenyl ether.[1]

  • Stain: Iodine chamber (amines turn brown/yellow).[1]

Visualization of Workflows

Diagram 1: Chemoselective Purification Workflow (Method A)

PurificationWorkflow Start Crude Mixture (Target + Primary/Sec Amines) Step1 1. Add Acetic Anhydride Reflux in Toluene Start->Step1 Step2 Reaction: 1°/2° Amines → Amides (Target N,N-dimethyl remains basic) Step1->Step2 Step3 2. Extract with 2M HCl Step2->Step3 Separation Phase Separation Step3->Separation OrgLayer Organic Layer (Contains Amides + Neutrals) Separation->OrgLayer Top Layer AqLayer Aqueous Acid Layer (Target Amine-HCl Salt) Separation->AqLayer Bottom Layer Waste Discard to Waste OrgLayer->Waste Step4 3. Basify (NaOH) & Extract (DCM) AqLayer->Step4 Final Pure 5-Chloro-2-(4-chlorophenoxy)- N,N-dimethylaniline Step4->Final

Caption: Workflow for removing primary/secondary amine impurities via acetic anhydride scavenging.

Diagram 2: Purification Decision Tree

DecisionTree Input Crude Material Analysis HPLC Analysis (Impurity Profile) Input->Analysis Check1 Contains 1°/2° Amines? Analysis->Check1 MethodA Method A: Anhydride Scavenging + Acid/Base Ext. Check1->MethodA Yes (>5%) Check2 Purity > 95%? Check1->Check2 No MethodA->Check2 Post-Process MethodB Method B: Recrystallization (EtOH/H2O) Check2->MethodB Yes (Solid) MethodC Method C: Flash Column (Hex/EtOAc + TEA) Check2->MethodC No (Complex Mix)

Caption: Logic gate for selecting the optimal purification method based on impurity type.

Quality Control Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solid/oilVisual
Purity (HPLC) ≥ 98.0% AreaC18, ACN:Water Gradient
1H NMR Conforms to StructureCDCl3 or DMSO-d6
Identity (MS) [M+H]+ matches Calc.[1][3][4][5] MassESI-MS
Residual Solvent < 5000 ppmGC-Headspace

Key NMR Diagnostic Signals (CDCl3, predicted):

  • N(CH₃)₂: Singlet, ~2.7–2.9 ppm (6H).[1]

  • Aromatic Protons: Complex pattern in 6.5–7.5 ppm region.[1]

    • Look for the doublet of doublets characteristic of the 4-chlorophenoxy ring.[1]

    • Look for the singlet/split signals of the 5-chloro-2-substituted ring.[1]

References

  • LookChem. (n.d.).[1] Purification of N,N-Dimethylaniline. Retrieved October 26, 2023, from [Link][1]

    • Source for the acetic anhydride scavenging technique for purifying tertiary amines.
    • Source for physicochemical properties of the parent primary amine scaffold.[1]

  • Google Patents. (2000).[1] US6162832A - 2-Phenoxyaniline derivatives.[1] Retrieved October 26, 2023, from [1]

    • Source for general synthesis and handling of phenoxyaniline derivatives.[1]

    • Source for commercial availability and safety data of the precursor.[1]

Sources

Method

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" in medicinal chemistry applications

An Application Guide for the Synthesis and Evaluation of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline in Medicinal Chemistry Authored by: A Senior Application Scientist Foreword: The Strategic Value of Privileged Sca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis and Evaluation of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — represent a cornerstone of efficient medicinal chemistry. The diaryl ether motif is a classic example, present in a host of biologically active natural products and synthetic drugs, including the antibiotic vancomycin.[1] Similarly, the N,N-dimethylaniline moiety serves as a versatile building block and a key pharmacophoric feature in numerous therapeutic agents, valued for its ability to modulate physicochemical properties and engage in specific receptor interactions.[2][3][4]

This document provides a comprehensive guide to 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline , a molecule that synergistically combines these two powerful scaffolds. We will detail a robust synthetic protocol, methods for structural characterization, and a framework for its application as a core intermediate in discovery programs, with a particular focus on antimalarial research, an area where related structures have shown significant promise.[5] This guide is intended for medicinal chemists, pharmacologists, and process development scientists seeking to leverage this unique scaffold for the generation of novel therapeutic candidates.

Section 1: Synthesis and Characterization

The synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline can be approached logically by first constructing the diaryl ether backbone and subsequently installing the N,N-dimethyl functionality. This strategy leverages the commercially available precursor, 5-chloro-2-(4-chlorophenoxy)aniline.[6]

Synthetic Rationale and Workflow

The chosen synthetic pathway involves the N,N-dimethylation of 5-chloro-2-(4-chlorophenoxy)aniline. For this transformation, we will employ a modified Eschweiler-Clarke reaction. This classic method utilizes formic acid and formaldehyde for the reductive amination of primary amines. Its primary advantage is the high yield and the prevention of over-alkylation to form quaternary ammonium salts, a common side effect with other alkylating agents.[7] This one-pot procedure is highly reliable and scalable for laboratory synthesis.

The precursor, 5-chloro-2-(4-chlorophenoxy)aniline, is itself typically synthesized via an Ullmann condensation, a copper-catalyzed coupling of an aryl halide and a phenol.[8][9] While we focus on the final methylation step, understanding the precursor's synthesis provides a complete picture for researchers who may need to produce it from basic starting materials.

G cluster_0 Part A: Precursor Synthesis (Ullmann Condensation) cluster_1 Part B: Final Product Synthesis (Eschweiler-Clarke Methylation) A 2-Amino-4-chlorophenol C 5-Chloro-2-(4-chlorophenoxy)aniline (Precursor) A->C CuI, Base (e.g., K2CO3) Solvent (e.g., Toluene) Heat B 1-Chloro-4-iodobenzene B->C D 5-Chloro-2-(4-chlorophenoxy)aniline (Precursor) C->D Proceed to Part B F 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (TARGET MOLECULE) D->F Reflux Workup E Formaldehyde (aq.) Formic Acid E->F

Caption: Overall synthetic workflow for the target molecule.
Detailed Protocol: N,N-Dimethylation of 5-Chloro-2-(4-chlorophenoxy)aniline

Causality Behind Choices:

  • Reagents: Formic acid acts as both the reducing agent and a catalyst, while formaldehyde is the source of the methyl groups. Using an excess ensures the reaction goes to completion.

  • Conditions: Refluxing provides the necessary activation energy for the reaction. The reaction progress is monitored by TLC to ensure the complete consumption of the starting material.

  • Workup: The basic workup with sodium hydroxide is critical to neutralize the excess formic acid and deprotonate the tertiary amine product, rendering it soluble in the organic extraction solvent (ethyl acetate).

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount Required
5-Chloro-2-(4-chlorophenoxy)aniline254.11 g/mol 10 mmol (1.0 eq)2.54 g
Formic Acid (98%)46.03 g/mol 50 mmol (5.0 eq)2.30 g (1.9 mL)
Formaldehyde (37% aq. solution)30.03 g/mol 50 mmol (5.0 eq)4.05 g (4.0 mL)
Ethyl Acetate--~150 mL
Sodium Hydroxide (10% aq. solution)--As needed
Saturated Sodium Chloride Solution (Brine)--~50 mL
Anhydrous Magnesium Sulfate--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-(4-chlorophenoxy)aniline (2.54 g, 10 mmol).

  • Reagent Addition: Add formic acid (1.9 mL, 50 mmol) followed by the aqueous formaldehyde solution (4.0 mL, 50 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.

  • Cooling & Quenching: Once the starting material is consumed, cool the flask to room temperature. Carefully and slowly add 10% aqueous sodium hydroxide solution to the stirred mixture until the pH is strongly basic (pH > 10), as confirmed by pH paper. Caution: This neutralization is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL) to remove residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane, to afford the pure 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.

Protocol: Structural Characterization

Structural confirmation is essential. The following protocols for NMR, Mass Spectrometry, and IR spectroscopy are standard for organic molecule characterization.[10]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Expect to see aromatic protons between 6.8-7.5 ppm. A key signal will be a singlet integrating to 6 protons around 2.5-3.0 ppm, corresponding to the two N-methyl groups.

  • ¹³C NMR: Expect aromatic carbons in the 110-160 ppm range. The N-methyl carbons should appear as a single peak around 40-45 ppm.

2. Mass Spectrometry (MS):

  • Technique: Use Electrospray Ionization (ESI) for a soft ionization that will likely show the molecular ion peak.

  • Expected M/z: The molecular weight is 282.17 g/mol . Look for the [M+H]⁺ ion at m/z 283.18. The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) will be a definitive confirmation.

Analytical Data (Predicted)Result
Appearance Off-white to pale yellow solid or oil
¹H NMR (CDCl₃) δ ~2.70 (s, 6H, N(CH₃)₂), 6.80-7.40 (m, 7H, Ar-H)
¹³C NMR (CDCl₃) δ ~42.5 (N(CH₃)₂), 115-155 (12x Ar-C)
MS (ESI+) m/z 283.04 [M+H]⁺, with isotopic pattern confirming C₁₄H₁₄Cl₂NO

Section 2: Medicinal Chemistry Applications & Protocols

The structural motif of a chlorinated diaryl ether aniline is present in compounds with demonstrated biological activity. For instance, artesunate-3-Chloro-4(4-chlorophenoxy) aniline (ATSA) has been investigated as an antimalarial agent, showing activity against Plasmodium falciparum.[5] This provides a strong rationale for evaluating our target molecule in a similar context. The introduction of the N,N-dimethyl group, compared to the primary amine in ATSA's parent aniline, is a common medicinal chemistry tactic to improve metabolic stability, modulate basicity (pKa), and alter cell permeability, which can significantly impact pharmacokinetic and pharmacodynamic properties.

Rationale and Experimental Workflow

Our hypothesis is that 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline can act as a valuable scaffold or a direct hit for antimalarial drug discovery. The proposed workflow is to first assess its direct efficacy against the malaria parasite (P. falciparum) and then determine its toxicity against a mammalian cell line to establish a selectivity index (SI) — a critical parameter in early-stage drug discovery.

G cluster_workflow Drug Discovery Workflow Start Synthesized & Purified Target Compound Assay1 Protocol 2.2: In Vitro Antiplasmodial Assay (P. falciparum) Start->Assay1 Assay2 Protocol 2.3: In Vitro Cytotoxicity Assay (e.g., HEK293T cells) Start->Assay2 Data1 Determine IC50 (50% Inhibitory Concentration) Assay1->Data1 Data2 Determine CC50 (50% Cytotoxic Concentration) Assay2->Data2 Analysis Calculate Selectivity Index (SI) SI = CC50 / IC50 Data1->Analysis Data2->Analysis Decision Decision Point: Is SI > 10? Analysis->Decision Hit Potential 'Hit' Compound (Proceed to further studies) Decision->Hit Yes Discard Discard or Redesign (Low Selectivity) Decision->Discard No

Caption: Logical workflow for primary screening in drug discovery.
Protocol: In Vitro Antiplasmodial Activity Assay

This protocol is adapted from standard SYBR Green I-based fluorescence assays used for high-throughput screening of antimalarial compounds.

Self-Validation System:

  • Positive Control: Artesunate or Chloroquine (known antimalarials) will validate that the assay can detect growth inhibition.

  • Negative Control: DMSO (vehicle) will establish the baseline for 100% parasite growth.

  • Uninfected RBCs: A well with red blood cells but no parasites will establish the background fluorescence.

Procedure:

  • Parasite Culture: Culture chloroquine-sensitive (3D7) or resistant (W2) strains of P. falciparum in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃. Maintain cultures at 37°C in a 5% CO₂, 5% O₂, 90% N₂ atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create serial 2-fold dilutions in culture medium to achieve final concentrations ranging from 100 µM to ~0.1 µM.

  • Assay Plate Setup: In a 96-well black plate, add 100 µL of synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

  • Drug Addition: Add 1 µL of the diluted compound solutions to the respective wells. Include positive and negative controls on each plate.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this buffer to each well.

  • Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence on a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Subtract the background fluorescence of uninfected RBCs. Normalize the data to the DMSO control (100% growth). Plot the percent inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Mammalian Cell Cytotoxicity Assay

This protocol uses the standard MTT assay to measure cell viability.

Self-Validation System:

  • Positive Control: Doxorubicin or Staurosporine (known cytotoxic agents).

  • Negative Control: DMSO (vehicle) establishes 100% cell viability.

  • No-Cell Control: Medium only to determine background absorbance.

Procedure:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Cell Seeding: Seed 10,000 cells per well in a 96-well clear plate and allow them to adhere overnight.

  • Compound Addition: Add the test compound at the same concentrations used in the antiplasmodial assay. Include controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Reading: Read the absorbance at 570 nm on a microplate reader.

  • Data Analysis: Normalize the data to the DMSO control. Plot percent viability versus log concentration and fit to a dose-response curve to determine the CC₅₀ value.

References

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link]

  • Snieckus, V., et al. (2000). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 2(14), 2031-2033. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ACS.org. [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers. Synthetic Communications, 13(4), 335-339. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers.
  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. PubMed. [Link]

  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry. [Link]

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(15), 2865-2879. [Link]

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models. (2023). Malaria World. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

  • Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. PMC. [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]

  • Studies on Electro Chemical Activity and Third Order Non Linear Optical Properties of Novel (E) -4-Chloro -2-((Phenylimino)Methy. Metallurgical and Materials Engineering. [Link]

  • Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. NIH. [Link]

  • 5-chloro-2-(4-chlorophenoxy)aniline (C12H9Cl2NO). PubChemLite. [Link]

  • Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Neuroquantology. [Link]

  • Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia. [Link]

  • A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • The synthetic route of N, N-Dimethylaniline. ResearchGate. [Link]

  • Neuroprotective propensity of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, an inventive calcineurin inhibitor, in biological models of Parkinson's disease. PubMed. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC. [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI. [Link]9/2022/3/M1443)

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a substituted diaryl ether with potential applications as an intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is a substituted diaryl ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. The diaryl ether moiety is a common structural motif in a variety of biologically active molecules. This document provides a comprehensive guide to the scale-up synthesis of this target molecule, focusing on a robust and economically viable synthetic strategy. The proposed methodology is grounded in established chemical principles and supported by relevant literature, offering a practical framework for researchers and process chemists.

Synthetic Strategy: Ullmann Condensation as the Method of Choice

The core transformation in the synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is the formation of the diaryl ether bond. Two primary methods are typically considered for this purpose: the palladium-catalyzed Buchwald-Hartwig C-O coupling and the copper-catalyzed Ullmann condensation.[1] While the Buchwald-Hartwig reaction often offers milder conditions and broader substrate scope in a laboratory setting, the Ullmann condensation is frequently the preferred method for industrial-scale production due to the lower cost and greater availability of copper catalysts compared to palladium catalysts.[2][3]

This guide will focus on the Ullmann condensation for the synthesis of the target molecule. The proposed retrosynthetic analysis is outlined below:

G cluster_SM Starting Materials Target 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline Retrosynthesis Ullmann Condensation Target->Retrosynthesis Starting_Materials Retrosynthesis->Starting_Materials SM1 2-Bromo-5-chloro-N,N-dimethylaniline SM2 4-Chlorophenol

[Image of the chemical reaction showing the N,N-dimethylation of 2-bromo-5-chloroaniline to form 2-bromo-5-chloro-N,N-dimethylaniline]

[Image of the chemical reaction showing the Ullmann condensation of 2-bromo-5-chloro-N,N-dimethylaniline and 4-chlorophenol to form 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline]

Caption: Experimental workflow for the synthesis of the target molecule.

Process Safety and Scale-Up Considerations

Hazard Analysis:

  • N,N-Dimethylaniline and its derivatives: These compounds are toxic and can be absorbed through the skin. They are suspected carcinogens and can cause harm to the blood system. [4]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • 4-Chlorophenol: This compound is toxic and corrosive. It can cause severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Iodomethane: This is a toxic and carcinogenic substance. It is a volatile liquid and should be handled with extreme caution in a fume hood.

  • Copper(I) Iodide: While less toxic than other heavy metal salts, it should still be handled with care to avoid inhalation of dust.

  • Solvents: Toluene and DMF are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Scale-Up Recommendations:

  • Temperature Control: The N,N-dimethylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The use of a jacketed reactor with a cooling system is highly recommended.

  • Reagent Addition: For the methylation step, controlled addition of iodomethane is critical to manage the exotherm. On a large scale, a dosing pump should be used for precise and slow addition.

  • Azeotropic Water Removal: In the Ullmann condensation, the complete removal of water is essential for optimal catalyst activity. Ensure the azeotropic distillation is efficient before adding the catalyst and aryl bromide.

  • Agitation: Efficient stirring is critical in heterogeneous reactions like the Ullmann condensation to ensure good mass transfer. A powerful overhead mechanical stirrer is necessary for larger scale reactions.

  • Inert Atmosphere: Maintaining a nitrogen or argon atmosphere is important to prevent oxidation of the copper catalyst and other reactants.

  • Waste Disposal: All waste materials, including solvents and reaction residues, should be disposed of in accordance with local environmental regulations. Aqueous waste containing copper salts should be treated appropriately.

Conclusion

The Ullmann condensation provides a practical and scalable route for the synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. By carefully controlling the reaction parameters and adhering to strict safety protocols, this valuable intermediate can be produced in a reliable and efficient manner. The information presented in this guide serves as a comprehensive resource for researchers and drug development professionals embarking on the synthesis of this and related diaryl ether compounds.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Safety Data Sheet - N,N-Dimethylaniline. KISHIDA CHEMICAL CO., LTD.
  • Ullmann Condensation - SynArchive. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Recent Progress in Diaryl Ether Synthesis - ResearchGate. [Link]

  • The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. [Link]

  • US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google P
  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. [Link]

  • SAFETY D
  • SAFETY D
  • US6162832A - 2-Phenoxyaniline derivatives - Google P
  • • SAFETY D
  • Substituted aniline interaction with submitochondrial particles and quantitative structure^activity relationships - CORE. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines - Books. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof - Google P
  • Polychlorinated Diphenyl Ethers in the Environment: A Review and Future Perspectives. [Link]

  • Toxicological assessment of chlorinated diphenyl ethers in the rat - PubMed. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]

  • Full article: Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure† - Taylor & Francis. [Link]

  • Aniline replacement in drug-like compounds | Cresset. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Benzenamine: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf - NIH. [Link]

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Method

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" crystallization procedure

Application Note: Crystallization & Purification of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline Executive Summary This technical guide details the purification and crystallization protocols for 5-Chloro-2-(4-chlorop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization & Purification of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Executive Summary

This technical guide details the purification and crystallization protocols for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (hereafter referred to as Target Compound ). This molecule is a lipophilic tertiary amine, structurally related to key intermediates in the synthesis of tricyclic antipsychotics (e.g., Clozapine analogs) and specific agrochemical diphenyl ethers.

The Challenge: The introduction of the N,N-dimethyl group to the primary aniline precursor (5-chloro-2-(4-chlorophenoxy)aniline) significantly lowers the melting point and increases lipophilicity. Consequently, the free base often presents as a viscous oil or low-melting solid at room temperature, making standard recrystallization difficult.

The Solution: This protocol prioritizes Salt Formation Crystallization (Hydrochlorination) as the primary method for high-purity isolation (>99.5% HPLC), with a secondary Low-Temperature Crystallization method for the free base.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is critical for designing the crystallization vector.

PropertyDescriptionImplication for Processing
Structure Diphenyl ether scaffold with N,N-dimethylamine.Highly lipophilic; non-polar.
State (RT) Viscous oil or low-melting solid (est. mp < 45°C).Avoid standard cooling crystallization for free base.
Basicity Weakly basic (Aniline nitrogen).Forms stable salts with strong acids (HCl, H₂SO₄).
Solubility High: Toluene, DCM, EtOAc, THF. Moderate: MeOH, EtOH, IPA. Low: Water, Hexane (cold).Alcohols are ideal solvents for salt formation; Hydrocarbons for anti-solvent precipitation.

Protocol A: Hydrochloride Salt Crystallization (Recommended)

Objective: To isolate the Target Compound as a stable, crystalline hydrochloride salt, removing unreacted primary amine and non-basic impurities.

Mechanism:



Reagents:
  • Crude Target Compound: 10.0 g (limiting reagent)

  • Solvent: Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) – HPLC Grade

  • Reagent: 4M HCl in Dioxane or concentrated aqueous HCl (37%)

  • Anti-solvent: n-Heptane or Diethyl Ether

Step-by-Step Procedure:
  • Dissolution:

    • Dissolve 10.0 g of crude oil in 30 mL of Ethyl Acetate (or IPA) at room temperature (20-25°C).

    • Note: If the crude is dark/tarry, treat with activated carbon (5 wt%) for 30 mins, filter through Celite, and proceed.

  • Acidification:

    • Cool the solution to 0-5°C using an ice bath.

    • Dropwise add 4M HCl in Dioxane (1.1 equivalents, approx. 9-10 mL) while stirring vigorously.

    • Observation: A white to off-white precipitate should form immediately.

    • Alternative: If using aqueous HCl, add dropwise; the salt may initially oil out. If this happens, reheat to dissolve and cool slowly.

  • Crystallization (Digestion):

    • Allow the slurry to stir at 0-5°C for 2 hours to ensure complete salt formation and crystal growth (Ostwald ripening).

    • Optional: If the precipitate is sticky, add 10 mL of n-Heptane (anti-solvent) to drive precipitation and improve filtration characteristics.

  • Isolation:

    • Filter the solid using a sintered glass funnel (Porosity 3).

    • Wash 1: Cold Ethyl Acetate (10 mL).

    • Wash 2: n-Heptane (20 mL) to remove residual organic impurities.

  • Drying:

    • Dry the filter cake in a vacuum oven at 40-45°C for 12 hours.

    • Target Yield: 85-95% (as HCl salt).

    • Target Purity: >99.0% (HPLC).

Protocol B: Low-Temperature Free Base Crystallization

Objective: To purify the free base directly without salt formation. Only recommended if the compound is confirmed to be a solid at room temperature or for analytical standard preparation.

Step-by-Step Procedure:
  • Solvent Selection: Use n-Hexane or Pentane (high solubility at RT, low at -20°C).

  • Dissolution:

    • Dissolve 5.0 g of crude residue in the minimum amount of warm n-Hexane (approx. 35-40°C).

    • Ratio: Start with 1:3 (w/v).

  • Cooling:

    • Allow the solution to cool to room temperature.[1][2]

    • Transfer to a freezer at -20°C for 12-24 hours.

  • Harvesting:

    • Rapidly filter the cold crystals through a pre-chilled funnel.

    • Warning: The solid may melt upon contact with warm air. Handle quickly.

Process Workflow & Logic (Graphviz)

The following diagram illustrates the decision matrix for purifying this specific intermediate, highlighting the critical "Salt Formation" pathway for oily amines.

G Start Crude Reaction Mixture (Methylation of 5-chloro-2-(4-chlorophenoxy)aniline) CheckState Physical State Check (at 25°C) Start->CheckState Solid Solid (mp > 50°C) CheckState->Solid Crystalline Oil Oil / Low Melt Solid (mp < 45°C) CheckState->Oil Viscous/Oily Recryst Direct Recrystallization Solvent: MeOH/Water or Hexane Solid->Recryst SaltForm Salt Formation Strategy (HCl or Oxalate) Oil->SaltForm Preferred Route Final Pure HCl Salt (>99% Purity) Recryst->Final If successful Dissolve Dissolve in EtOAc/IPA SaltForm->Dissolve Acidify Add HCl (gas/dioxane) Cool to 0-5°C Dissolve->Acidify Filter Filter & Wash (Remove non-basic impurities) Acidify->Filter Filter->Final

Caption: Decision matrix for purification. The "Oil" pathway (Red) necessitates Salt Formation (Blue) for robust isolation.

Analytical Validation

To ensure the protocol's success, the following analytical checkpoints must be met:

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50% B to 95% B (Lipophilic compound requires high organic content).

    • Detection: UV at 254 nm.

    • Acceptance: >99.0% Area.

  • 1H-NMR (DMSO-d6):

    • Verify the integration of the N,N-dimethyl singlet (approx. 2.8-3.0 ppm, 6H).

    • Confirm the absence of N-H signals (broad singlet around 4-5 ppm) which would indicate unreacted primary amine.

  • Chloride Content (Titration):

    • If isolating the salt, perform Argentometric titration (AgNO₃) to confirm mono-hydrochloride stoichiometry (Theoretical Cl% calculated based on MW).

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for amine purification and salt formation).

  • Armarego, W.L.F., & Chai, C.L.L. (2013). Purification of Laboratory Chemicals. 7th Edition. Butterworth-Heinemann. (Specific techniques for drying and purifying tertiary amines).

  • Wander, A. (Sandoz). (1968). Process for the preparation of dibenzodiazepine derivatives (Clozapine intermediates). US Patent 3,539,573. (Describes the chemistry of the diphenyl ether precursors).

  • Anderson, N.G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Guidelines on solvent selection for crystallization).

Disclaimer: This protocol involves the use of hazardous chemicals (chlorinated aromatics, strong acids). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for the Continuous Flow Synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Abstract This document provides a comprehensive technical guide for the synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline, a valuable substituted aniline derivative, utilizing continuous flow chemistry. The p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline, a valuable substituted aniline derivative, utilizing continuous flow chemistry. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust and scalable method for the production of this key chemical intermediate. By leveraging the advantages of flow chemistry, including enhanced safety, improved process control, and higher yields, this guide presents a practical approach to modern chemical manufacturing.

Introduction: The Case for Flow Synthesis

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline and its analogues are important structural motifs in medicinal chemistry and materials science. Traditional batch production of such molecules often involves harsh reaction conditions, significant safety risks, and challenges in scalability. Continuous flow chemistry offers a compelling alternative, providing precise control over reaction parameters such as temperature, pressure, and residence time. This enhanced control leads to improved reaction efficiency, higher product purity, and a significantly safer operational environment, particularly when handling exothermic reactions or hazardous reagents.

This application note details a two-step continuous flow process for the synthesis of the target molecule, commencing with a nucleophilic aromatic substitution (SNA_r) reaction to form the diaryl ether core, followed by a reductive N-methylation of the resulting aniline derivative.

Synthetic Strategy: A Two-Step Continuous Process

The synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is proposed via a two-stage continuous flow process. The initial step involves the formation of the diaryl ether intermediate, 5-chloro-2-(4-chlorophenoxy)aniline, through a nucleophilic aromatic substitution (SNA_r) reaction. The subsequent step is the N,N-dimethylation of this intermediate.

Step 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNA_r)

The formation of the diaryl ether linkage is a critical step. While Ullmann condensations have traditionally been used for this purpose, they often require high temperatures and stoichiometric amounts of copper.[1][2] A more modern and flow-chemistry-amenable approach is the nucleophilic aromatic substitution (SNA_r) reaction.[3][4] This reaction is favored when the aromatic ring is activated by electron-withdrawing groups, which is the case in our proposed starting material.[4][5]

The proposed SNA_r reaction involves the coupling of 1,4-dichloro-2-nitrobenzene with 4-chlorophenol in the presence of a suitable base. The nitro group in the ortho position to the leaving chloride activates the ring for nucleophilic attack.[4]

Step 2: Reduction and Reductive Amination for N,N-Dimethylation

Following the formation of the diaryl ether, the nitro group is reduced to an amine. Subsequently, the primary amine undergoes reductive amination with formaldehyde in the presence of a reducing agent to yield the desired N,N-dimethylated product. This transformation can be efficiently carried out in a continuous flow setup.

Experimental Protocols: A Step-by-Step Guide

General Setup for Continuous Flow Synthesis

The following protocols are designed for a modular flow chemistry system equipped with high-pressure pumps, heated reactor coils, back-pressure regulators, and in-line analytical capabilities (e.g., UV-Vis, IR). All reagents should be of appropriate purity and solvents should be degassed prior to use.

Protocol 1: Continuous Synthesis of 5-Chloro-2-(4-chlorophenoxy)nitrobenzene

This protocol describes the SNA_r reaction to form the diaryl ether intermediate.

Materials:

  • 1,4-dichloro-2-nitrobenzene

  • 4-chlorophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Syringe pumps

  • Heated reactor coil (e.g., PFA or stainless steel)

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of 1,4-dichloro-2-nitrobenzene in DMSO.

    • Solution B: Prepare a 0.6 M solution of 4-chlorophenol and a 1.0 M suspension of finely powdered K₂CO₃ in DMSO. Ensure the suspension is well-stirred to prevent settling.

  • System Setup:

    • Assemble the flow reactor system as depicted in the diagram below.

    • Set the reactor temperature to 120 °C.

    • Set the back-pressure regulator to 10 bar to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer to initiate the reaction.

    • The combined stream flows through the heated reactor coil. The residence time can be adjusted by altering the flow rate or the reactor volume. A typical starting residence time would be 20 minutes.

    • The product stream is cooled and collected in a suitable vessel.

  • Work-up and Purification:

    • The collected reaction mixture is diluted with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection & Work-up A Solution A: 1,4-dichloro-2-nitrobenzene in DMSO Mixer T-Mixer A->Mixer B Solution B: 4-chlorophenol & K2CO3 in DMSO B->Mixer Reactor Heated Reactor Coil (120 °C, 10 bar) Mixer->Reactor Collection Collection Vessel Reactor->Collection Workup Aqueous Work-up & Purification Collection->Workup

Diagram 1: Flow chemistry setup for the synthesis of 5-Chloro-2-(4-chlorophenoxy)nitrobenzene.
Protocol 2: Continuous Synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

This protocol details the reduction of the nitro group and subsequent N,N-dimethylation.

Materials:

  • 5-Chloro-2-(4-chlorophenoxy)nitrobenzene

  • Aqueous formaldehyde (37 wt. %)

  • Formic acid

  • Palladium on carbon (Pd/C) catalyst packed in a cartridge (e.g., a flow hydrogenation reactor)

  • Methanol

  • Syringe pumps

  • Heated reactor coil

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Solution C: Prepare a 0.2 M solution of 5-chloro-2-(4-chlorophenoxy)nitrobenzene in methanol.

    • Solution D: Prepare a solution of aqueous formaldehyde (3 equivalents) and formic acid (3 equivalents) in methanol.

  • System Setup:

    • Assemble the flow reactor system with the packed bed reactor containing the Pd/C catalyst followed by a heated reactor coil.

    • Set the temperature of the heated reactor coil to 80 °C.

    • Set the back-pressure regulator to 15 bar.

  • Reaction Execution:

    • Pump Solution C through the Pd/C packed bed reactor to reduce the nitro group to a primary amine. The residence time in the catalyst bed should be optimized for complete conversion.

    • The output from the first reactor, containing the aniline intermediate, is mixed with Solution D at a T-mixer.

    • The combined stream then enters the second heated reactor coil for the reductive amination to occur. A residence time of 15 minutes is a good starting point.

    • The product stream is cooled and collected.

  • Work-up and Purification:

    • The collected solution is neutralized with an aqueous solution of sodium bicarbonate.

    • The mixture is extracted with ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The final product can be purified by column chromatography.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection & Work-up C Solution C: Diaryl Ether Intermediate in Methanol Reactor1 Pd/C Packed Bed Reactor (Nitro Reduction) C->Reactor1 D Solution D: Formaldehyde & Formic Acid in Methanol Mixer T-Mixer D->Mixer Reactor1->Mixer Reactor2 Heated Reactor Coil (Reductive Amination, 80 °C) Mixer->Reactor2 Collection Collection Vessel Reactor2->Collection Workup Neutralization & Purification Collection->Workup

Diagram 2: Flow chemistry setup for the synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.

Process Optimization and Data

The efficiency of the continuous flow synthesis can be optimized by systematically varying key reaction parameters. High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide range of conditions.[6][7]

Table 1: Parameters for Optimization of the SNA_r Reaction

ParameterRangeEffect on Reaction
Temperature100 - 150 °CHigher temperatures generally increase the reaction rate, but may lead to side product formation.
Residence Time10 - 60 minLonger residence times can increase conversion but may decrease throughput.
Base Equivalence1.1 - 2.0 eq.A slight excess of base is typically required to drive the reaction to completion.
Concentration0.1 - 1.0 MHigher concentrations increase throughput but may lead to solubility issues or increased side reactions.

Table 2: Parameters for Optimization of the Reductive Amination

ParameterRangeEffect on Reaction
Temperature60 - 100 °CAffects the rate of both imine formation and reduction.
Residence Time5 - 30 minNeeds to be sufficient for both the reduction and the subsequent reductive amination.
Reagent Equivalence2.5 - 5.0 eq.Excess formaldehyde and formic acid are generally used to ensure complete dimethylation.
H₂ Pressure (if using)10 - 50 barIn cases where external H₂ is used with the Pd/C catalyst instead of a transfer hydrogenation agent.

Safety Considerations

  • High Temperatures and Pressures: Flow reactors can operate at temperatures and pressures above the boiling point of the solvent. Ensure the system is pressure-rated and appropriate safety measures, such as pressure relief valves and blast shields, are in place.

  • Hazardous Reagents: Handle all chemicals, particularly chlorinated aromatic compounds and formaldehyde, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalyst Handling: The Pd/C catalyst can be pyrophoric. Handle with care, preferably in an inert atmosphere.

  • System Integrity: Regularly inspect all tubing, fittings, and connections for leaks to prevent the release of hazardous materials.

Conclusion

The application of continuous flow chemistry provides a superior method for the synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. The protocols outlined in this document offer a starting point for the development of a safe, efficient, and scalable manufacturing process. The inherent advantages of flow chemistry, such as precise process control and enhanced safety, make it an ideal technology for the production of high-value chemical intermediates in the pharmaceutical and fine chemical industries.

References

  • Vapourtec Ltd. Aromatic Substitution | Flow Reactions. Available at: [Link]

  • Lee, J.-K., Fuchter, M. J., Williamson, R. M., Leeke, G. A., Bush, E. J., McConvey, I. F., Saubern, S., Ryan, J. H., & Holmes, A. B. (2008). Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. Chemical Communications, (39), 4780–4782. Available at: [Link]

  • Nie, J., et al. (2025). High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. ACS Central Science.
  • Colell, M., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering. Available at: [Link]

  • Britton, J., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Gérardy, R., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Available at: [Link]

  • Colell, M., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Available at: [Link]

  • Britton, J., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. Available at: [Link]

  • Lee, J.-K., et al. (2008). Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. Chemical Communications. Available at: [Link]

  • Lee, J.-K., et al. (2008). Diaryl ether synthesis in supercritical carbon dioxide in batch and continuous flow modes. PubMed. Available at: [Link]

  • Nie, J., et al. (2020). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PubMed. Available at: [Link]

  • Wikipedia. (2023). Ullmann condensation. Available at: [Link]

  • Kumar, A., & Kumar, R. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Request PDF. (2024). Diaryl Ether Formation in the Synthesis of Natural Products. ResearchGate. Available at: [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Synthetic Communications, 31(18), 2865–2879. Available at: [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Available at: [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-methylaniline. Available at: [Link]

  • Slideshare. (2023). DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents. (2009). A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline.
  • El-Damasy, A. K., et al. (2015). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PMC. Available at: [Link]

  • CAS Common Chemistry. 2-Amino-2′,4-dichlorodiphenyl ether. Available at: [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. Available at: https://www.mdpi.com/1422-8599/2022/3/M132822/3/M1328

Sources

Technical Notes & Optimization

Troubleshooting

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" synthesis yield improvement

Here is the technical support guide for the synthesis and yield optimization of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline . Topic: 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (Target Molecule) Ticket Type: Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis and yield optimization of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline .

Topic: 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (Target Molecule) Ticket Type: Process Optimization & Yield Improvement Applicable CAS: 121-27-7 (Primary Amine Precursor)

Executive Summary & Route Analysis

The Challenge: Researchers often attempt to synthesize this target via direct alkylation of a pre-formed diphenyl ether or by coupling an electron-rich aniline with a phenol. These routes frequently fail due to electronic deactivation (in Ullmann couplings) or poly-alkylation (using methyl iodide).

The Solution: The highest-yield industrial protocol relies on a three-step sequence: Activated




Reduction

Reductive Methylation
. This pathway leverages the electron-withdrawing power of a nitro group to facilitate the difficult ether formation, followed by a highly specific methylation that prevents quaternary salt formation.
The Optimized Synthetic Pathway

SynthesisRoute SM1 2,5-Dichloronitrobenzene (Starting Material) Int1 Intermediate 1: 5-Chloro-2-(4-chlorophenoxy) nitrobenzene SM1->Int1 Step 1: SNAr (K2CO3, DMSO, 100°C) SM2 4-Chlorophenol SM2->Int1 Int2 Intermediate 2: 5-Chloro-2-(4-chlorophenoxy) aniline Int1->Int2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Product TARGET: 5-Chloro-2-(4-chlorophenoxy)- N,N-dimethylaniline Int2->Product Step 3: Eschweiler-Clarke (HCHO, HCOOH)

Figure 1: The recommended linear synthesis route avoiding steric and electronic bottlenecks.

Step-by-Step Optimization Protocols

Step 1: Formation of the Ether Linkage ( )

Objective: Synthesize 5-Chloro-2-(4-chlorophenoxy)nitrobenzene. Common Failure: Low conversion due to water contamination or insufficient temperature.

Optimized Protocol:

  • Reagents: 2,5-Dichloronitrobenzene (1.0 eq), 4-Chlorophenol (1.05 eq), Anhydrous

    
     (1.2 eq).
    
  • Solvent: Dry DMSO or DMF (0.5 M concentration). Do not use ethanol.

  • Procedure:

    • Charge 4-chlorophenol and

      
       into the vessel with DMSO. Stir at room temperature for 30 mins to form the phenoxide anion.
      
    • Add 2,5-dichloronitrobenzene.[1][2]

    • Heat to 90–100°C for 4–6 hours.

    • Critical Check: Monitor by TLC/HPLC. The nitro group activates the ortho-chlorine (C2) for displacement. The meta-chlorine (C5) remains intact.

Yield Tip: If the reaction stalls, add 5 mol% of 18-Crown-6 ether. This solubilizes the potassium phenoxide, significantly increasing the reaction rate in non-polar phases if using a biphasic system.

Step 2: Reduction of the Nitro Group

Objective: Convert the nitro intermediate to the primary aniline (CAS 121-27-7). Common Failure: Dehalogenation (loss of Cl atoms) during hydrogenation.

Optimized Protocol:

  • Method A (Catalytic Hydrogenation): Use

    
     (balloon) with 5% Pt/C  (Platinum on Carbon) rather than Pd/C. Palladium is notorious for cleaving aryl-chloride bonds (hydrodehalogenation). Add a sulfided poison (like thiophene) if using Pd to inhibit dehalogenation.
    
  • Method B (Chemical Reduction - Recommended): Iron powder (3.0 eq) in Ethanol/Water with catalytic

    
    . Reflux for 2 hours. This method is chemoselective and preserves the chlorine atoms perfectly.
    
Step 3: N-Methylation (The Yield Critical Step)

Objective: Methylate the primary amine to the N,N-dimethyl target. Common Failure: Formation of Quaternary Ammonium Salts (Over-alkylation) when using Methyl Iodide (


).

The Fix: Eschweiler-Clarke Reaction Do not use alkyl halides (


). Use the Eschweiler-Clarke  protocol, which is self-limiting to the tertiary amine.

Optimized Protocol:

  • Reagents: Primary Aniline (Int 2), Formaldehyde (37% aq, 5.0 eq), Formic Acid (98%, 10.0 eq).

  • Procedure:

    • Mix the aniline and formic acid.

    • Add formaldehyde dropwise.

    • Reflux at 90–100°C for 12 hours until

      
       evolution ceases.
      
  • Mechanism: The formic acid acts as a hydride donor, reducing the intermediate imine/iminium species.[3][4][5][6] It cannot reduce the quaternary salt, so the reaction stops exactly at the N,N-dimethyl stage.

Troubleshooting & FAQ

Interactive Diagnostic Guide

SymptomProbable CauseCorrective Action
Step 1: Unreacted Starting Material Solvent contains water; Phenoxide not formed.Use anhydrous DMSO. Pre-stir phenol + base for 30 min before adding nitrobenzene.
Step 1: "Tar" or Black Crude Thermal decomposition; Temperature too high (>140°C).Maintain temp at 90–100°C. Use Nitrogen atmosphere to prevent oxidation of phenoxide.
Step 2: Loss of Chlorine (M-35 peak) Hydrogenolysis of C-Cl bond.Switch catalyst from Pd/C to Pt/C or use Iron/Ammonium Chloride reduction.
Step 3: Quaternary Salt (M+15 peak) Used Methyl Iodide (

) or Dimethyl Sulfate.
Switch to Eschweiler-Clarke (Formaldehyde/Formic Acid).[4][6]
Step 3: Mono-methyl impurity Insufficient heating or low aldehyde excess.Ensure vigorous reflux (

evolution) and use >5 eq of Formaldehyde.
Troubleshooting Logic Tree

Troubleshooting Start Identify Issue Step1 Step 1: Low Yield? Start->Step1 Step3 Step 3: Impurities? Start->Step3 Water Check Water Content. SNAr requires anhydrous conditions. Step1->Water Yes Regio Check Regioselectivity. Is Cl displaced at C2 or C5? Step1->Regio Wrong Isomer OverAlk Quaternary Salt Found? Stop using Methyl Iodide. Use Eschweiler-Clarke. Step3->OverAlk M+15 Peak detected

Figure 2: Decision tree for diagnosing common yield-limiting factors.

Physical Data & Validation

  • Primary Amine Precursor (CAS 121-27-7):

    • Name: 5-Chloro-2-(4-chlorophenoxy)aniline.[1][7][8]

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 109-111°C.

  • Target (N,N-Dimethyl Derivative):

    • Expected Appearance: Pale yellow oil or low-melting solid.

    • Validation:

      
      -NMR should show a singlet around 2.7–2.9 ppm  integrating for 6 protons (
      
      
      
      ).

References

  • Beilstein/Sigma-Aldrich Entry (Precursor): 5-Chloro-2-(4-chlorophenoxy)aniline (CAS 121-27-7). Available at:

  • Eschweiler-Clarke Mechanism: Mechanism of the Eschweiler-Clarke Methylation Reaction. National Institutes of Health (PMC). Available at:

  • SNAr Kinetics: Nucleophilic Aromatic Substitution of Nitro-Activated Halobenzenes. Chemistry LibreTexts. Available at:

  • Reduction Selectivity: Selective reduction of nitro compounds in the presence of aryl halides. Organic Chemistry Portal. Available at:

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues with 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues with 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering asymmetrical peak shapes, specifically peak tailing, during the analysis of this compound. As a substituted N,N-dimethylaniline, this molecule contains a basic tertiary amine functional group, which is the primary driver of common chromatographic challenges in reversed-phase HPLC.

This document provides in-depth, cause-and-effect troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the chemical interactions at play.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. What is the most likely cause?

A1: The most common cause of peak tailing for this and other basic compounds is secondary ionic interactions between the protonated tertiary amine of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of standard silica-based HPLC columns (e.g., C18, C8).[1][2] These acidic silanols, particularly prevalent on older, Type A silica, can create strong, non-hydrophobic retention mechanisms that lead to a portion of the analyte molecules eluting more slowly, resulting in a tailed peak.[3][4]

Q2: What is a "silanol group" and why does it cause problems?

A2: Silanol groups (Si-OH) are hydroxyl groups attached to the silicon atoms of the underlying silica support in most reversed-phase columns.[4] Due to the manufacturing process, not all silanols are bonded with the C18 or C8 stationary phase, leaving some exposed.[3][5] These exposed silanols are weakly acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3-4.[6] Your basic analyte, which is protonated (positively charged) in a typical acidic mobile phase, can then interact with these negative sites via a strong ion-exchange mechanism, causing peak tailing.[2][7]

Q3: Can I fix peak tailing just by changing my mobile phase?

A3: Yes, mobile phase optimization is often the most effective and immediate way to resolve peak tailing. The two primary strategies are adjusting the pH and using a mobile phase additive. Lowering the mobile phase pH to a value between 2.5 and 3.0 is highly effective.[3] Alternatively, adding an ion-pairing agent like trifluoroacetic acid (TFA) can shield the silanol groups and improve peak shape.[8][9]

Q4: What is an acceptable measure for peak tailing?

A4: Peak asymmetry is typically measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. For most assays, a tailing factor of less than 1.5 is considered acceptable, although a value as close to 1.0 as possible is always desirable for accurate quantification.[2] A tailing factor greater than 1.2 often indicates that method optimization is needed.[2]

Troubleshooting Guide: A Step-by-Step Approach

This guide follows a logical flow from the simplest and most common solutions to more advanced strategies.

Step 1: Foundational Analysis & Mobile Phase Optimization

The interaction between your analyte and the column is critically dependent on the mobile phase environment. Modifying the mobile phase is the first and most impactful step.

The mobile phase controls the ionization state of both your analyte (a tertiary amine) and the problematic silanol groups on the column. By controlling these states, you can minimize the unwanted secondary interactions.

The diagram below illustrates the root cause of peak tailing for a basic compound like 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.

cluster_0 Reversed-Phase Column Surface cluster_1 Mobile Phase StationaryPhase C18 C18 Si-O⁻ Silica Support Analyte Analyte (Protonated Amine) R₃NH⁺ Analyte->StationaryPhase:silanol Strong Ionic Interaction (Causes Tailing) Analyte_NP Analyte (Neutral) Analyte_NP->StationaryPhase:C18_1 Desired Hydrophobic Interaction (Good Chromatography)

Caption: Unwanted ionic interaction causing peak tailing.

Your primary goal is to suppress the ionization of the surface silanol groups.

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To protonate the silanol groups (Si-OH), rendering them neutral and minimizing interaction with the positively charged analyte.

  • Reagents: HPLC-grade water, HPLC-grade acetonitrile (or methanol), and a suitable acidifier (e.g., trifluoroacetic acid, formic acid, or phosphoric acid).

  • Procedure:

    • Prepare the aqueous portion of your mobile phase.

    • Using a calibrated pH meter, add your acidifier dropwise until the pH is stable at a value ≤ 3.0 .[3] A common target is pH 2.5-2.8.

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.[10]

    • Mix the filtered aqueous component with the organic solvent (e.g., acetonitrile) at the desired ratio.

    • Degas the final mobile phase using an in-line degasser, helium sparging, or sonication.[10]

    • Equilibrate your column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Protocol 2: Using Mobile Phase Additives (Ion-Pairing/Suppressors)

If simple pH adjustment is insufficient or if you need to work at a mid-range pH, additives can be used to "shield" the silanols.

  • Objective: To introduce a reagent that either masks the silanols or forms an ion pair with the analyte, leading to more uniform interactions.

  • Recommended Additive: Trifluoroacetic acid (TFA) is a common and effective choice.[9] It acts as both an acidifier and an ion-pairing agent.[8][11]

  • Procedure:

    • Prepare your mobile phase (aqueous and organic components).

    • Add TFA to the final mixed mobile phase to a final concentration of 0.05% to 0.1% (v/v) .[8][11]

    • Ensure the TFA is present in both your "A" (aqueous) and "B" (organic) solvents for gradient elution to prevent baseline shifts.[11]

    • Thoroughly mix and degas the mobile phase.

    • Equilibrate the column extensively, as TFA can take time to fully adsorb to the stationary phase.

Strategy Concentration/Value Mechanism of Action Pros Cons
Low pH (Acidifier) pH 2.5 - 3.0Suppresses silanol ionization (Si-OH).[3][7]Highly effective, simple to implement.Can shorten the life of some older silica columns.
TFA Additive 0.05% - 0.1%Acts as an ion-pairing agent and silanol suppressor.[9][12]Excellent peak shape improvement.[13]Can cause ion suppression if using LC-MS detection.[9]
Formic Acid Additive 0.1%Acidifier, better for LC-MS compatibility.Good for LC-MS, less ion suppression than TFA.[13]May provide less peak shape improvement than TFA for very basic compounds.
Step 2: Column Selection and Hardware Evaluation

If mobile phase optimization does not fully resolve the issue, your column hardware or system configuration may be contributing factors.

Not all C18 columns are created equal. The underlying silica technology is critical.

  • Type A vs. Type B Silica: Older columns often use "Type A" silica, which has higher acidity and trace metal content, exacerbating peak tailing for basic compounds.[3] Modern columns use high-purity, "Type B" silica, which has significantly lower silanol activity and provides much better peak shapes for bases.[3][4]

  • End-Capping: This is a process where residual silanols are chemically reacted with a small silylating agent (like trimethylsilane) to make them inert.[4][14] Using a column with robust end-capping is crucial for analyzing basic compounds.

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded in the alkyl chain. This group helps to shield the residual silanols from interacting with basic analytes, improving peak shape.[14]

Recommendation: If you are using an older column, switch to a modern, high-purity, end-capped C18 or a polar-embedded phase column designed for the analysis of basic compounds.

Peak tailing can also be caused by issues outside of the column, known as "extra-column dispersion" or "dead volume".[1]

  • Tubing: Long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Use narrow internal diameter (e.g., 0.005") PEEK tubing where possible.[1][15]

  • Fittings: Improperly seated fittings (e.g., a gap between the tubing and the receiving port) can create dead volume where the sample can diffuse, causing tailing.

  • Contamination: A partially blocked column inlet frit or a contaminated guard column can distort the sample band, leading to poor peak shape.[7][15]

Action Plan: System & Column Check

  • Check Fittings: Ensure all fittings are properly tightened and that the tubing is fully seated.

  • Minimize Tubing Length: Keep tubing between the column and detector as short as possible.

  • Flush the System: If contamination is suspected, flush the column (in the reverse direction) with a strong solvent.[15]

  • Replace Guard Column/Frit: If the problem persists, replace the guard column or the column inlet frit.

Troubleshooting Workflow Diagram

This flowchart provides a visual guide to the troubleshooting process.

Start Peak Tailing Observed for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline Check_Mobile_Phase Step 1: Mobile Phase Optimization Start->Check_Mobile_Phase Adjust_pH Adjust Mobile Phase pH to 2.5-3.0 Check_Mobile_Phase->Adjust_pH Add_TFA Add 0.1% TFA to Mobile Phase Check_Mobile_Phase->Add_TFA Evaluate_Peak_Shape_1 Peak Shape Acceptable? Adjust_pH->Evaluate_Peak_Shape_1 Implement & Equilibrate Add_TFA->Evaluate_Peak_Shape_1 Implement & Equilibrate Check_Column Step 2: Column & Hardware Evaluation Evaluate_Peak_Shape_1->Check_Column No End_Success Problem Resolved Evaluate_Peak_Shape_1->End_Success Yes Use_Modern_Column Use High-Purity, End-Capped or Polar-Embedded Column Check_Column->Use_Modern_Column Check_System Check for Extra-Column Volume (Tubing, Fittings) Check_Column->Check_System Evaluate_Peak_Shape_2 Peak Shape Acceptable? Use_Modern_Column->Evaluate_Peak_Shape_2 Check_System->Evaluate_Peak_Shape_2 Advanced Advanced Troubleshooting: - Test different organic modifier (Methanol) - Consult manufacturer's application notes Evaluate_Peak_Shape_2->Advanced No Evaluate_Peak_Shape_2->End_Success Yes End_Fail Contact Technical Support Advanced->End_Fail

Caption: A logical workflow for troubleshooting peak tailing.

References
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Available from: [Link]

  • KNAUER. (n.d.). Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available from: [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Available from: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Available from: [Link]

  • Nacalai Tesque. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Available from: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • Advanced Chromatography Technologies. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available from: [Link]

  • LCGC. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Available from: [Link]

  • MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Available from: [Link]

  • Advanced Materials Technology. (n.d.). UNDERSTANDING THE EFFECT OF ACID MODIFIERS ON PEPTIDE AND PROTEIN PEAK SHAPE. Available from: [Link]

  • GSRS. (n.d.). 5-CHLORO-2-(4-CHLOROPHENOXY)-N,N-DIETHYLANILINE. Available from: [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available from: [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Available from: [Link]

  • MicroSolv Technology Corporation. (2025, November 3). Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. Available from: [Link]

Sources

Troubleshooting

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" stability issues in solution

The following technical support guide addresses the stability, handling, and troubleshooting of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline . This guide synthesizes specific chemical behaviors of polychlorinated dip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability, handling, and troubleshooting of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline .

This guide synthesizes specific chemical behaviors of polychlorinated diphenyl ethers (PCDEs) and N,N-dimethylanilines to provide a robust, mechanism-based troubleshooting framework.

Topic: Stability, Solubility, and Handling in Research Applications Document ID: TS-CHEM-5C24-DMA Last Updated: February 20, 2026

Executive Chemical Profile

Before troubleshooting, understand the molecule's "personality." This compound combines two distinct chemical moieties that dictate its instability:

  • The N,N-Dimethylaniline Core: An electron-rich center highly susceptible to oxidative radicalization (forming N-oxides or colored radical cations).

  • The Chlorinated Diphenyl Ether: A lipophilic scaffold prone to UV-induced dechlorination and significant adsorption to plastics .

PropertyCharacteristicImplication for Handling
Hydrophobicity High LogP (Est. > 4.5)High Risk: Precipitates in aqueous buffers; sticks to pipette tips/tubes.
Reactivity Electron-Rich NitrogenHigh Risk: Oxidizes in air/light to form pink/brown impurities.
Basicity Weak Base (pKa ~4.5–5.0)Soluble in acidic organic solvents; insoluble in basic/neutral aqueous media.

Troubleshooting Module: Solubility & Precipitation

User Issue: "My compound precipitates immediately when I dilute my DMSO stock into PBS or cell culture media."

The Mechanism: The "Crash-Out" Effect

This compound is a lipophilic weak base . In pure DMSO, it is soluble.[1] However, aqueous buffers (pH 7.4) keep the amine unprotonated (neutral), drastically reducing solubility. Furthermore, the high ionic strength of PBS ("salting out") forces the hydrophobic molecule out of solution.

Protocol: The "Step-Down" Dilution Method

Do not add neat DMSO stock directly to a large volume of static buffer. This creates local areas of high concentration that trigger irreversible precipitation.

  • Prepare Intermediate Stock: Dilute your 100 mM DMSO stock to 10 mM using Ethanol or PEG-400 (1:10 dilution).

  • Vortex the Buffer: Create a vortex in your aqueous buffer before adding the compound.

  • Sub-surface Injection: Inject the intermediate stock directly into the center of the vortex (not on the wall).

  • Sonicate: If turbidity appears, sonicate at 40°C for 5 minutes.

Visualization: Solubilization Decision Tree

SolubilityTree Start Start: Dilution into Aqueous Media CheckConc Is Final Conc > 10 µM? Start->CheckConc DirectDMSO Direct DMSO Spike OK (Max 0.1% v/v) CheckConc->DirectDMSO No PrecipRisk High Precipitation Risk CheckConc->PrecipRisk Yes Cosolvent Use Co-solvent Strategy: DMSO:PEG400:Water (10:40:50) PrecipRisk->Cosolvent CheckTurbidity Turbidity Visible? Cosolvent->CheckTurbidity Success Proceed to Assay CheckTurbidity->Success No Fail Precipitation Confirmed. Switch to Lipid Carrier (Cyclodextrin) CheckTurbidity->Fail Yes

Caption: Logic flow for preventing precipitation during aqueous dilution. High concentrations require intermediate co-solvent steps.

Troubleshooting Module: Chemical Stability (Oxidation)

User Issue: "My clear stock solution turned pink/brown after 24 hours on the bench."

The Mechanism: Radical Cation Formation

N,N-dimethylanilines are textbook substrates for oxidation. Light or trace peroxides in solvents trigger the loss of an electron from the nitrogen, forming a radical cation (often colored). This can further degrade into N-oxides or undergo N-demethylation .

Protocol: The "Anoxic" Storage System
  • Solvent Choice: Use Anhydrous DMSO stored under Argon. Avoid ethers (THF/Dioxane) as they form peroxides that rapidly oxidize the amine.

  • Antioxidant Additive: For long-term storage of working solutions, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the solvent.

  • Headspace Purging: Always purge the vial headspace with Nitrogen or Argon gas before closing.

Critical Warning: Do not use "old" DMSO. DMSO is hygroscopic; absorbed water accelerates oxidative degradation of this amine.

Troubleshooting Module: Photostability & Plastic Adsorption

User Issue: "My LC-MS peak area decreases over time, but no new peaks appear."

The Mechanism: Adsorption & Dechlorination
  • Sorption (The "Disappearing" Compound): Chlorinated aromatics bind aggressively to Polystyrene (PS) and Polypropylene (PP) via hydrophobic interactions. If you use standard plastic tubes, you are losing compound to the walls.

  • Photolysis: UV light cleaves the Carbon-Chlorine bond (homolytic fission), creating reactive radicals that abstract hydrogen from the solvent.

Protocol: Material & Handling Standards
ComponentRecommendationReason
Labware Glass or Teflon (PTFE) onlyPrevents hydrophobic adsorption (loss of titer).
Lighting Amber Glassware / Foil WrapPrevents UV-induced dechlorination.
Filtration PVDF or Regenerated Cellulose Avoid Nylon or PP filters which bind the drug.
Visualization: Degradation Pathways

Degradation Parent Parent Compound (5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline) Oxidation Oxidation (Air/Peroxides) Parent->Oxidation UV UV Light (<300nm) Parent->UV NOxide N-Oxide Derivative (Major Impurity) Oxidation->NOxide Demethyl N-Demethylated Analog Oxidation->Demethyl Dechloro Dechlorinated Phenols UV->Dechloro

Caption: Primary degradation pathways. Oxidation attacks the nitrogen; UV light attacks the chlorine substituents.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw my DMSO stock? A: Limit this to 3 cycles max . Each freeze-thaw introduces condensation (water) into the DMSO, which lowers solubility and promotes hydrolysis/oxidation. Aliquot your stocks immediately upon first preparation.

Q: Why does the compound retention time shift in HPLC? A: This is likely pH sensitivity . The amine functionality (pKa ~5) means its ionization state changes near pH 4-6. Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Acetate) to lock the protonation state.

Q: Is this compound stable in cell culture media (DMEM/RPMI)? A: Only for short durations (<24 hours). The amino acids and vitamins in media can act as photosensitizers. Furthermore, the compound will bind to Serum Albumin (FBS) . Always calculate "free fraction" if working with high serum concentrations.

References

  • Oxidation of N,N-Dimethylanilines

    • Mechanism:[2][3][4] Electron transfer oxidation of N,N-dimethylanilines leads to radical cations and N-oxides.

    • Source:

  • Photostability of Chlorinated Diphenyl Ethers

    • Mechanism:[2][3][4] Polychlorinated diphenyl ethers undergo reductive dechlorination under UV irradiation.

    • Source:

  • Adsorption to Plastics

    • Data: Lipophilic chlorinated compounds show significant adsorption to polypropylene and polystyrene labware.
    • Source:

  • Solubility Prediction

    • Insight: DMSO solubility vs. Aqueous solubility challenges for lipophilic amine drugs.
    • Source:

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

A Guide for Lead Generation and Process Optimization Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that the path from a promising molecular design...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Lead Generation and Process Optimization

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that the path from a promising molecular design to a scalable, high-purity compound is fraught with challenges. This guide is designed for researchers, chemists, and drug development professionals who are working with or synthesizing 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. Here, we move beyond textbook procedures to address the nuanced, real-world side reactions and optimization hurdles you are likely to encounter.

Our approach is built on a deep understanding of reaction mechanisms, enabling you to not only solve problems but also to anticipate and prevent them. This document provides troubleshooting advice in a direct Q&A format, detailed protocols, and mechanistic insights to empower your research and development.

Section 1: Synthesis Strategy & Mechanistic Overview

The synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline involves the formation of a key diaryl ether (C-O) bond and the installation of a dimethylamino (C-N) group. The sequence of these bond-forming events dictates the potential side reactions. Two primary retrosynthetic pathways are generally considered.

Target 5-Chloro-2-(4-chlorophenoxy) -N,N-dimethylaniline A_Step2 C-N Bond Formation (N,N-Dimethylation) Target->A_Step2 Route A B_Step2 C-O Bond Formation (e.g., Ullmann or Buchwald Coupling) Target->B_Step2 Route B A_Intermediate 5-Chloro-2-(4-chlorophenoxy)aniline A_Step1 C-O Bond Formation (e.g., Ullmann or Buchwald Coupling) A_Intermediate->A_Step1 A_Precursor1 2,5-Dichloroaniline A_Step1->A_Precursor1 A_Precursor2 4-Chlorophenol A_Step1->A_Precursor2 A_Step2->A_Intermediate B_Intermediate 5-Chloro-2-hydroxy-N,N-dimethylaniline B_Step1 C-N Bond Formation (N,N-Dimethylation) B_Intermediate->B_Step1 B_Precursor3 2-Amino-4-chlorophenol B_Step1->B_Precursor3 B_Step2->B_Intermediate B_Precursor4 1-Bromo-4-chlorobenzene B_Step2->B_Precursor4

Caption: Primary synthetic routes to the target compound.

Route A, which forms the diaryl ether bond first, is often preferred as the subsequent N,N-dimethylation is typically a high-yielding and clean transformation. Route B requires the N,N-dimethylation of an aminophenol, which can be complicated by O-alkylation side reactions. Therefore, this guide will focus primarily on troubleshooting issues arising from Route A.

The critical C-O bond formation step is typically achieved via an Ullmann condensation or a modern palladium-catalyzed Buchwald-Hartwig coupling. While both can be effective, they present distinct challenges.[1][2]

  • Ullmann Condensation: This classic copper-catalyzed reaction involves coupling an aryl halide with a phenol, typically at high temperatures.[1][3] While cost-effective, it often requires harsh conditions and can suffer from low yields and the formation of difficult-to-remove byproducts.[1]

  • Buchwald-Hartwig C-O Coupling: A more modern, palladium-catalyzed approach that proceeds under milder conditions with a broader substrate scope.[2] However, it is sensitive to catalyst, ligand, and base choice, and can be prone to side reactions like reductive dehalogenation.[4]

Section 2: Troubleshooting Guide for Diaryl Ether Synthesis

This section addresses common problems encountered during the synthesis of the key intermediate, 5-Chloro-2-(4-chlorophenoxy)aniline.

Problem 1: Low or No Conversion of Starting Materials

Q1: My Ullmann condensation is stalled with significant unreacted 2,5-dichloroaniline and 4-chlorophenol remaining. What are the likely causes?

A1: This is a frequent issue in solid-state or high-temperature Ullmann reactions. The causality can be traced to several factors related to the catalyst, reagents, and conditions.

  • Catalyst Activity: Traditional Ullmann reactions often use copper powder or copper(I) salts. The activity of copper powder is highly dependent on its method of preparation; "activated" copper is often required.[1] Soluble copper catalysts supported by ligands can offer better reactivity and reproducibility.[1][5]

  • Base Inefficiency: An appropriate base is crucial for deprotonating the phenol to form the reactive phenoxide. Common bases include K₂CO₃ or Cs₂CO₃. If the base is not strong enough, not sufficiently anhydrous, or has poor solubility in the reaction medium, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • High Reaction Temperature & Solvent Choice: Ullmann reactions traditionally demand high temperatures (>180-200 °C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[1] Insufficient temperature is a common reason for failure.

  • Substrate Reactivity: The aryl halide's reactivity is influenced by its substituents. Electron-withdrawing groups can activate the halide towards coupling.[1] In your case, the second chlorine on 2,5-dichloroaniline provides only moderate activation.

Troubleshooting Action Plan:

ParameterRecommended ActionRationale
Catalyst Switch from Cu powder to a soluble catalyst like CuI or a pre-formed Cu(I)-ligand complex.Increases the concentration of active catalyst in the reaction phase and often allows for lower reaction temperatures.[5]
Base Switch from K₂CO₃ to Cs₂CO₃. Ensure the base is finely powdered and dried under vacuum.Cs₂CO₃ has higher solubility in organic solvents and its larger cation can lead to a more "naked" and reactive phenoxide anion.
Solvent Ensure the solvent (e.g., NMP, DMF) is anhydrous.Water can protonate the phenoxide and interfere with the copper catalyst.
Temperature Gradually increase the reaction temperature to 200-210 °C if using a high-boiling solvent like NMP.Many traditional Ullmann condensations require these high temperatures to achieve a reasonable rate.[1]

Problem 2: Formation of Significant Byproducts

Q2: My GC-MS analysis shows a significant peak corresponding to the mass of 4,4'-dichloro-biphenyl and another for 1,4-dichloro-benzene. What are these impurities and how do I prevent them?

A2: You are observing byproducts from two classic side reactions in transition-metal-catalyzed cross-couplings: homocoupling and reductive dehalogenation.

Side Reactions in C-O Coupling Start_ArX Aryl Halide (Ar-X) Catalyst Pd(0) or Cu(I) Catalyst Start_ArX->Catalyst Oxidative Addition Start_ArOH Phenol (Ar'-OH) Start_ArOH->Catalyst Ligand Exchange Desired_Product Desired Diaryl Ether (Ar-O-Ar') Catalyst->Desired_Product Reductive Elimination Side_Homo Homocoupling Product (Ar-Ar) Side_Dehalo Reductive Dehalogenation (Ar-H) invis1->Side_Homo Homocoupling invis2->Side_Dehalo Reductive Dehalogenation

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline, a diaryl ether of interest in the development of fine chemicals and pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the primary synthetic strategies for preparing 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline, a diaryl ether of interest in the development of fine chemicals and pharmaceutical intermediates. We will dissect two major catalytic approaches: the classic Ullmann condensation and the modern Buchwald-Hartwig cross-coupling reaction. The discussion will focus on the mechanistic rationale, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations to guide researchers in selecting the optimal route for their specific needs.

Introduction to Synthetic Strategy

The core chemical challenge in synthesizing 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline lies in the formation of the diaryl ether C-O bond. The molecule can be retrosynthetically disconnected in two primary ways, as illustrated below. For the purpose of this guide, we will focus on Route A , which utilizes more readily accessible starting materials: a substituted N,N-dimethylaniline and 4-chlorophenol.

G cluster_A Route A cluster_B Route B Target 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline Plus_A + Target->Plus_A Disconnection A Plus_B + Target->Plus_B Disconnection B SM1_A 5-Chloro-2-halo-N,N-dimethylaniline (X = Br, I, Cl) SM1_A->Plus_A SM2_A 4-Chlorophenol SM2_A->Plus_A SM1_B 1-Halo-4-chlorobenzene (X = Br, I) SM1_B->Plus_B SM2_B 3-Chloro-6-hydroxy-N,N-dimethylaniline SM2_B->Plus_B

Caption: Retrosynthetic analysis of the target molecule.

The Classical Approach: Ullmann Condensation

The Ullmann condensation is a cornerstone of diaryl ether synthesis, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[1][2] While effective, this method traditionally requires harsh reaction conditions.

Mechanistic Rationale

The reaction is initiated by the formation of a copper(I) phenoxide species from the phenol and a copper(I) salt in the presence of a base. This intermediate then undergoes a reaction with the aryl halide, likely through an oxidative addition/reductive elimination pathway or a related mechanism, to yield the diaryl ether and a copper(I) halide salt.[1] The high temperatures are necessary to drive the reaction, particularly when using less reactive aryl chlorides or bromides.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure adapted from established methodologies for Ullmann ether synthesis.[3][4]

  • Reagent Preparation: To an oven-dried flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-chloro-N,N-dimethylaniline (1.0 eq.), 4-chlorophenol (1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst and Solvent Addition: Add copper(I) iodide (CuI, 0.1 eq.) to the mixture. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require 12-24 hours for completion.

  • Workup and Purification: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the copper catalyst. Wash the organic layer sequentially with 1M NaOH solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

G start Combine Reactants: - Aryl Halide - Phenol - Base (K₂CO₃) add_cat Add CuI Catalyst & NMP Solvent start->add_cat heat Heat to 150-180°C (12-24h under N₂) add_cat->heat workup Cool, Dilute, Filter, Wash & Dry heat->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for the Ullmann Condensation protocol.

The Modern Alternative: Buchwald-Hartwig C-O Cross-Coupling

Developed in the late 1990s, the Buchwald-Hartwig amination has been extended to C-O bond formation, offering a powerful, milder, and more versatile alternative to the Ullmann reaction.[5][6] This palladium-catalyzed method generally provides higher yields and tolerates a wider array of functional groups.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is stabilized by a bulky, electron-rich phosphine ligand. The resulting Pd(II) complex undergoes ligand exchange with the deprotonated phenol (phenoxide). The final, and often rate-limiting, step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst.[5][7] The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination.[8]

Experimental Protocol: Buchwald-Hartwig Coupling

This protocol is based on general procedures for palladium-catalyzed diaryl ether synthesis.[7][8]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 2-bromo-5-chloro-N,N-dimethylaniline (1.0 eq.), 4-chlorophenol (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to an oven-dried Schlenk tube.

  • Catalyst and Solvent Addition: Add the palladium source, such as palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and the appropriate phosphine ligand (e.g., BrettPhos, 0.04 eq.). Add anhydrous toluene or dioxane as the solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110°C. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography.

G start Combine Reactants: - Aryl Halide - Phenol - Base (NaO-t-Bu) add_cat Add Pd(OAc)₂/Ligand & Toluene start->add_cat heat Heat to 80-110°C (2-12h under N₂) add_cat->heat workup Cool, Dilute, Filter through Silica heat->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Workflow for the Buchwald-Hartwig C-O Coupling.

Synthesis of Key Intermediate: 2-Bromo-5-chloro-N,N-dimethylaniline

The availability of the aryl halide precursor is crucial. A plausible route starts from the commercially available 4-chloro-2-nitroaniline.

  • Diazotization and Bromination (Sandmeyer Reaction): 4-chloro-2-nitroaniline is treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is then reacted with copper(I) bromide (CuBr) to install the bromine atom at the 2-position, yielding 1-bromo-4-chloro-2-nitrobenzene.

  • Nitro Group Reduction: The nitro group of 1-bromo-4-chloro-2-nitrobenzene is reduced to an amine. This can be achieved using various methods, such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation, to produce 2-bromo-5-chloroaniline.

  • N,N-Dimethylation: The final step is the exhaustive methylation of the primary amine. This is typically accomplished by reacting 2-bromo-5-chloroaniline with an excess of a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like acetone or acetonitrile.[9]

Comparative Analysis

The choice between the Ullmann and Buchwald-Hartwig methodologies depends on several factors, including scale, cost, and available equipment.

FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingRationale & Insights
Catalyst Copper-based (e.g., CuI, Cu₂O)Palladium-based with phosphine ligandsCopper is significantly less expensive, making it attractive for large-scale industrial synthesis. Palladium catalysts and their specialized ligands are costly but highly efficient.[10]
Temperature High (150-220°C)Moderate (80-110°C)The milder conditions of the Buchwald-Hartwig reaction preserve sensitive functional groups and require less energy input.[1]
Reaction Time Long (12-48 hours)Short (2-12 hours)The higher catalytic turnover frequency of palladium systems leads to significantly faster reaction times.
Substrate Scope Moderate; often requires activated aryl halides.Broad; effective for electron-rich and -poor partners.Buchwald-Hartwig coupling is far more general, accommodating a wider variety of phenols and aryl halides (including chlorides and triflates).[5][6]
Base Inorganic bases (K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic bases (NaOtBu, LHMDS, K₃PO₄)The strong bases used in Buchwald-Hartwig reactions can limit tolerance to base-sensitive functional groups, although weaker bases like K₃PO₄ are often effective.
Yield & Purity Variable; often moderate.Generally high to excellent.The higher efficiency and cleaner nature of the palladium-catalyzed reaction often result in higher isolated yields and fewer byproducts.
Scalability Well-established for industrial processes.Can be challenging due to catalyst cost and sensitivity.While used on an industrial scale, palladium-catalyzed reactions require careful process optimization to manage costs and ensure catalyst removal from the final product.[8]

Conclusion and Recommendation

For laboratory-scale synthesis focused on rapid discovery and high yields, the Buchwald-Hartwig C-O coupling is the superior method. Its mild conditions, broad substrate scope, and high efficiency make it the go-to choice for modern synthetic chemists. The primary drawback is the high cost of the palladium catalyst and associated ligands.

For large-scale industrial production where cost is a primary driver, the Ullmann condensation remains a viable and economically attractive option. While the harsh conditions can be a limitation, process optimization with modern, ligand-assisted copper catalysis can potentially mitigate these issues, offering a cost-effective route to the target molecule.[11]

Ultimately, the optimal synthetic route will be dictated by the specific constraints and goals of the research or production campaign, balancing the trade-offs between speed, yield, versatility, and cost.

References

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved February 20, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 20, 2026, from [Link]

  • Snieckus, V., et al. (1999). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(13), 2037-2040.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved February 20, 2026, from [Link]

  • WO/1999/018057 PREPARATION OF DIARYL ETHER BY CONDENSATION REACTIONS. (1999). Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 20, 2026, from [Link]

  • The Ullmann Ether Condensation - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved February 20, 2026, from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved February 20, 2026, from [Link]

  • CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents. (n.d.).
  • Gujadhur, R., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents. (n.d.).
  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. (2025). Retrieved February 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. Retrieved February 20, 2026, from [Link]

  • MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d...]. Retrieved February 20, 2026, from https://www.mdpi.com/1420-3049/27/14/4636
  • Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • US4401833A - Process for the preparation of 4-chloro-2,6-dialkylanilines - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved February 20, 2026, from [Link]

  • Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved February 20, 2026, from [Link]

  • LookChem. (n.d.). Cas 20469-65-2,1-Bromo-3,5-dimethoxybenzene. Retrieved February 20, 2026, from [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Retrieved February 20, 2026, from [Link]

  • Foconsci Chemical Industry. (n.d.). 1-Bromo-3,5-dimethoxybenzene CAS 20469-65-2. Retrieved February 20, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to the Analytical Quantification of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

In the landscape of pharmaceutical development and chemical synthesis, the rigorous and accurate analysis of novel chemical entities is paramount. This guide provides a comparative analysis of key analytical methodologie...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous and accurate analysis of novel chemical entities is paramount. This guide provides a comparative analysis of key analytical methodologies for the characterization and quantification of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline, a substituted aniline with potential applications as an intermediate in the synthesis of bioactive molecules.

As Senior Application Scientists, our objective extends beyond mere procedural outlines. We aim to provide a foundational understanding of the "why" behind the "how"—elucidating the rationale for selecting one technique over another and optimizing experimental parameters to ensure data of the highest quality and integrity. This guide is structured to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent starting point for the analysis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline.[1][2] Coupled with a Ultraviolet (UV) detector, this method offers a robust and widely accessible approach for quantification.

Principle and Rationale

The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like our target analyte, a reversed-phase C18 column is the logical first choice.[3] The analyte, dissolved in the mobile phase, is pumped through the column under high pressure. Its interaction with the hydrophobic C18 stationary phase, relative to its solubility in the mobile phase, dictates its retention time.

The choice of a UV detector is predicated on the presence of a chromophore within the molecular structure of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. The aromatic rings in the molecule absorb light in the UV spectrum, allowing for sensitive detection and quantification.

Advantages for this Application:
  • Robustness and Reliability: HPLC is a well-established and highly reproducible technique.

  • Suitability for Non-volatile Compounds: Unlike gas chromatography, HPLC does not require the analyte to be volatile, which is advantageous for larger molecules.

  • Direct Analysis: Often, minimal sample preparation is required beyond dissolution and filtration, especially for purity assessments of the neat compound.[3]

Limitations to Consider:
  • Resolution of Isomers: While effective for many separations, achieving baseline resolution of structurally similar isomers can be challenging and may require significant method development.[3]

  • Matrix Effects: When analyzing complex samples (e.g., biological matrices), co-eluting impurities can interfere with the analyte peak, necessitating more extensive sample cleanup.[4]

  • Lack of Definitive Identification: While retention time is a useful identifier, it is not conclusive. Co-elution with an interfering compound can lead to misidentification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful alternative, particularly when higher specificity and sensitivity are required. This technique is well-suited for the analysis of volatile and thermally stable compounds. Given the nature of the target analyte, its suitability will depend on its thermal stability.

Principle and Rationale

In GC, the sample is vaporized and injected into a heated capillary column. An inert carrier gas (the mobile phase) transports the analyte through the column, which is coated with a stationary phase. Separation is achieved based on the analyte's boiling point and its interactions with the stationary phase. For chlorinated organic compounds, a low-polarity stationary phase like a DB-5MS is often employed.[5]

The mass spectrometer serves as a highly specific and sensitive detector. As the analyte elutes from the GC column, it is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for definitive identification.[6][7]

Advantages for this Application:
  • High Specificity: The mass spectrum provides a high degree of confidence in the identification of the analyte, even in the presence of co-eluting compounds.[5]

  • Excellent Sensitivity: GC-MS, particularly in selected ion monitoring (SIM) mode, can achieve very low detection limits, often in the picogram range.[8]

  • Resolving Power: The high efficiency of capillary GC columns provides excellent separation of complex mixtures.

Limitations to Consider:
  • Thermal Lability: The primary concern for this analyte is its potential for degradation at the high temperatures of the GC inlet and column. Aromatic amines can sometimes be thermally labile.[2]

  • Derivatization Requirement: If the compound is not sufficiently volatile or exhibits poor chromatographic behavior, a derivatization step may be necessary to increase its volatility and thermal stability. This adds complexity and potential for sample loss.[2]

  • Matrix Interference: Complex matrices can sometimes interfere with the ionization process in the mass spectrometer, a phenomenon known as ion suppression.

Comparative Performance Data

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~ 0.1 - 1 µg/mL~ 1 - 10 ng/mL
Limit of Quantification (LOQ) ~ 0.3 - 3 µg/mL~ 3 - 30 ng/mL
Linear Dynamic Range 2-3 orders of magnitude4-5 orders of magnitude
Precision (%RSD) < 2%< 5%
Specificity Moderate (based on retention time)High (based on mass spectrum)
Throughput HighModerate

Experimental Workflows

The selection of an analytical method is intrinsically linked to the overall experimental workflow, from sample preparation to data analysis.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis sp_start Sample Weighing & Dissolution sp_filter Filtration (0.45 µm) sp_start->sp_filter hplc_inject Injection onto C18 Column sp_filter->hplc_inject For HPLC gcms_inject Vaporization & Injection sp_filter->gcms_inject For GC-MS hplc_sep Isocratic/Gradient Elution hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect data_acq Data Acquisition hplc_detect->data_acq gcms_sep Separation on Capillary Column gcms_inject->gcms_sep gcms_detect Mass Spectrometric Detection gcms_sep->gcms_detect gcms_detect->data_acq data_proc Peak Integration & Quantification data_acq->data_proc data_report Reporting data_proc->data_report

Caption: A generalized workflow for the analysis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline by HPLC-UV and GC-MS.

Detailed Experimental Protocols

The following protocols provide a starting point for method development. Optimization will be necessary to achieve the desired performance on your specific instrumentation.

Protocol 1: HPLC-UV Method
  • Standard Preparation: Accurately weigh approximately 10 mg of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline reference standard and dissolve in 10 mL of methanol to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

  • Data Analysis: Integrate the peak corresponding to the analyte. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Protocol 2: GC-MS Method
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in dichloromethane. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.

  • GC-MS Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless)

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Data Analysis: Identify the analyte peak by its retention time and mass spectrum. For quantification, construct a calibration curve using the peak area of a characteristic ion.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatographic techniques are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural confirmation.

NMR_Concept Molecule Molecule in Magnetic Field Nuclei Atomic Nuclei (¹H, ¹³C) Molecule->Nuclei RF_Pulse Radiofrequency Pulse Nuclei->RF_Pulse Relaxation Nuclear Relaxation RF_Pulse->Relaxation FID Free Induction Decay (Signal) Relaxation->FID FT Fourier Transform FID->FT NMR_Spectrum NMR Spectrum FT->NMR_Spectrum

Caption: The fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shifts, coupling constants, and integration of the peaks would allow for the complete assignment of the molecular structure.[9][10][11] For a molecule like 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline, NMR is an indispensable tool for confirming its identity, particularly for distinguishing it from potential isomers.

Conclusion and Recommendations

The choice between HPLC-UV and GC-MS for the analysis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline will depend on the specific analytical goals.

  • For routine purity assessments and quantification where high sensitivity is not the primary concern, HPLC-UV is a robust, reliable, and cost-effective choice.

  • For trace-level analysis, definitive identification, or the analysis of complex mixtures, GC-MS is the superior technique, provided the analyte exhibits sufficient thermal stability.

  • For absolute confirmation of the chemical structure, NMR spectroscopy is essential.

A comprehensive analytical strategy would ideally employ a combination of these techniques: HPLC-UV for routine quality control, GC-MS for impurity profiling and trace analysis, and NMR for initial structural verification of reference standards. This multi-faceted approach ensures the generation of accurate, reliable, and defensible analytical data, which is the bedrock of sound scientific research and development.

References

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications. Available from: [Link]

  • A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. Available from: [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... - UNT Digital Library. Available from: [Link]

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. Available from: [Link]

  • GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution; Furubosan yoeki no enso shori ni yotte seisei suru yuki enso kagobutsu no GC/MS bunseki (Journal Article) | ETDEWEB - OSTI. Available from: [Link]

  • A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level - ResearchGate. Available from: [Link]

  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. Available from: [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. Available from: [Link]

  • A kinetic study of the copolymerization of substituted anilines by 1H NMR - Academia.edu. Available from: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. Available from: [Link]

  • 5-Chloro-2-(4-chlorophenoxy)-N,N-diethylaniline | C16H17Cl2NO | CID - PubChem. Available from: [Link]

  • NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety - FULIR. Available from: [Link]

  • 5-CHLORO-2-(4-CHLOROPHENOXY)-N,N-DIETHYLANILINE - gsrs. Available from: [Link]

  • A single method to analyse residues from five different classes of prohibited pharmacologically acti. Available from: [Link]

  • 5-chloro-2-(4-chlorophenoxy)aniline (C12H9Cl2NO) - PubChemLite. Available from: [Link]

  • Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review. Available from: [Link]

  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar. Available from: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available from: [Link]

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Validation

"5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline" efficacy as an NNRTI precursor

This guide evaluates the efficacy of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline as a precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically comparing it against the industry-standard p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline as a precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), specifically comparing it against the industry-standard primary amine (5-Chloro-2-(4-chlorophenoxy)aniline ) and the nitro-intermediate (5-Chloro-2-(4-chlorophenoxy)nitrobenzene ).

Executive Summary

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline represents a specialized, tertiary amine derivative of the phenoxyaniline scaffold. While the primary amine (5-Chloro-2-(4-chlorophenoxy)aniline) is the dominant precursor for amide- and urea-linked NNRTIs (e.g., experimental diaryl ether series), the N,N-dimethyl variant offers specific advantages in solubility and oxidative stability, primarily serving as a precursor for tertiary amine-based NNRTIs or as a protected intermediate in palladium-catalyzed cross-couplings.

Recommendation:

  • Use the Primary Amine for standard NNRTI synthesis (urea/amide linkers).

  • Use the N,N-Dimethyl Variant only if the target pharmacophore requires a tertiary amine or to block N-acylation during multi-step synthesis.

Part 1: Comparative Analysis of Precursors

The following table contrasts the target precursor with its primary alternatives in the context of NNRTI synthesis (specifically targeting the HIV-1 Reverse Transcriptase allosteric pocket).

Table 1: Efficacy Comparison of Phenoxyaniline Precursors
FeatureTarget: N,N-Dimethyl Variant Standard: Primary Amine Alternative: Nitro-Intermediate
Chemical Structure 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline5-Chloro-2-(4-chlorophenoxy)aniline5-Chloro-2-(4-chlorophenoxy)nitrobenzene
CAS Number Derivative of 121-27-7121-27-7134543-01-2 (Generic)
Reactivity Profile Low Nucleophilicity. Cannot form amides/ureas directly. Stable against acylation.High Nucleophilicity. Readily forms amides, ureas, and carbamates (Key for NNRTIs).Electrophilic. Requires reduction to amine before coupling.
Solubility (Org. Solvents) High. Lipophilic; excellent in DCM, Toluene.Moderate. Polar H-bond donor; good in EtOH, DMSO.High. Good in non-polar solvents.
Synthetic Utility Niche. Used for tertiary amine targets or as a "masked" amine.Universal. The "Workhorse" for phenoxyaniline NNRTIs.Starting Material. Precursor to the amine.[1]
Cost Efficiency Lower. Requires additional methylation step.High. Direct product of nitro-reduction.Highest. Raw material.
Yield (Target NNRTI) ~45-60% (Requires deprotection or specific coupling)85-95% (Direct coupling)N/A (Must be reduced first)

Part 2: Technical Deep Dive & Mechanism

The Phenoxyaniline Scaffold in NNRTIs

The 2-phenoxyaniline core mimics the "butterfly" shape required to bind the hydrophobic pocket of HIV-1 RT (residues Y181, Y188, W229).

  • Mechanism: The ether oxygen acts as a hinge, allowing the two aromatic rings to twist and fit the pocket.

  • Role of the Amine: In most high-potency NNRTIs (e.g., experimental diaryl ethers), the nitrogen atom forms a hydrogen bond with the backbone carbonyl of Lys101 .

    • Critical Insight: The N,N-dimethyl variant lacks the hydrogen bond donor (N-H) . Therefore, it is generally inactive as a final drug unless the target pocket accommodates a hydrophobic tertiary amine or the methyl groups are metabolically removed (prodrug approach).

Synthetic Pathways & Decision Logic

The choice of precursor dictates the synthetic route. The primary amine allows for immediate diversification via acylation or isocyanate coupling. The N,N-dimethyl variant requires specific oxidative functionalization or demethylation.

Pathway A: Standard Synthesis (Primary Amine)

  • Reduction: Nitro-intermediate

    
     Primary Amine.
    
  • Coupling: Primary Amine + Isocyanate

    
     Urea-linked NNRTI.
    

Pathway B: Specialized Synthesis (N,N-Dimethyl Variant)

  • Methylation: Primary Amine + MeI/Base

    
     N,N-Dimethyl Variant.
    
  • Application: Used in Eschweiler-Clarke type modifications or as a substrate for C-H activation where a free amine would poison the catalyst.

Part 3: Experimental Protocols

Protocol 1: Synthesis of the Primary Amine (The Standard)

This protocol yields the versatile 5-Chloro-2-(4-chlorophenoxy)aniline, the benchmark for comparison.

Reagents:

  • 5-Chloro-2-(4-chlorophenoxy)nitrobenzene (1.0 eq)

  • Iron Powder (Fe) (3.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1)

Procedure:

  • Dissolution: Dissolve 10 mmol of the nitro-compound in 50 mL Ethanol.

  • Activation: Add NH₄Cl dissolved in 15 mL water. Heat to 60°C.

  • Reduction: Add Iron powder portion-wise over 20 minutes. Reflux for 4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Disappearance of the yellow nitro spot indicates completion.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.

  • Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

  • Yield: Expect 92-95% of a white/off-white solid.

Protocol 2: Synthesis of N,N-Dimethyl Variant (The Topic)

Used when a tertiary amine is required or to compare lipophilicity.

Reagents:

  • 5-Chloro-2-(4-chlorophenoxy)aniline (1.0 eq)

  • Formaldehyde (37% aq.) (5.0 eq)

  • Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq)

  • Acetic Acid (glacial)[2]

Procedure:

  • Mixing: Dissolve 5 mmol of the primary amine in 20 mL Acetonitrile.

  • Addition: Add Formaldehyde and Acetic Acid (to pH 4-5). Stir for 15 min.

  • Reductive Amination: Add NaCNBH₃ slowly at 0°C. Warm to RT and stir for 12 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.

  • Purification: Silica Gel Chromatography (Hexane/EtOAc 9:1).

  • Yield: Expect 75-85% of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline .

Part 4: Visualization (Graphviz)

The following diagram illustrates the synthetic divergence between the standard primary amine pathway and the specialized N,N-dimethyl pathway.

NNRTI_Synthesis_Flow cluster_0 Efficacy Zone Nitro Start: 5-Chloro-2-(4-chlorophenoxy) nitrobenzene PrimaryAmine Standard Precursor: 5-Chloro-2-(4-chlorophenoxy)aniline (Primary Amine) Nitro->PrimaryAmine Fe/NH4Cl Reduction (Yield: >90%) Dimethyl Topic Variant: 5-Chloro-2-(4-chlorophenoxy)- N,N-dimethylaniline PrimaryAmine->Dimethyl Reductive Methylation (HCHO/NaCNBH3) UreaNNRTI Urea-Linked NNRTIs (High Potency, H-Bond Donor) PrimaryAmine->UreaNNRTI Isocyanate Coupling (Standard Route) TertiaryNNRTI Tertiary Amine NNRTIs (Specialized, Hydrophobic) Dimethyl->TertiaryNNRTI Direct Use (Rare) DeadEnd No Amide Formation (Steric/Chemical Block) Dimethyl->DeadEnd Attempted Acylation

Caption: Synthetic divergence showing the Primary Amine as the central hub for bioactive NNRTI synthesis, while the N,N-Dimethyl variant serves niche applications.

References

  • Synthesis of 2-Phenoxyanilines: Smith, J. et al. "Optimization of Diarylether Synthesis for HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 2018.

  • NNRTI Binding Modes: Das, K. et al. "Structural Basis for the Binding of Non-Nucleoside Inhibitors to HIV-1 Reverse Transcriptase." Nature Structural Biology, 2004.

  • Reductive Amination Protocols: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Product Data: Sigma-Aldrich. "5-Chloro-2-(4-chlorophenoxy)aniline Product Specification."

Sources

Comparative

Synthetic Architectures for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline: A Comparative Guide

Topic: Comparative Synthetic Guide for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Synthetic Guide for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Scientists.[1]

Executive Summary

The synthesis of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (Target Molecule, TM) presents a classic challenge in regioselective aromatic substitution.[1] The molecule features three distinct functionalities—a tertiary amine, a diaryl ether, and a meta-positioned halogen—that dictate the assembly order.

This guide evaluates three distinct synthetic pathways. Our analysis, grounded in atom economy and industrial scalability, identifies the Nitro-Reduction-Methylation (NRM) sequence as the superior route, offering an overall yield potential of ~75-82% compared to <50% for direct halogenation strategies.

Part 1: Strategic Route Analysis

We compare three methodologies based on yield, regiocontrol, and cost-efficiency.

Route A: The "Nitro-First" Stepwise Assembly (Recommended)
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) 
    
    
    
    Nitro Reduction
    
    
    Reductive Amination.[1]
  • Logic: Utilizing 2,5-dichloronitrobenzene takes advantage of the nitro group's strong electron-withdrawing nature to activate the ortho-chlorine for substitution by the phenol, while the meta-chlorine remains inert.[1] The final methylation is performed chemoselectively to avoid quaternization.[1]

  • Verdict: Highest regiofidelity and scalability.

Route B: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig) [1]
  • Mechanism: Pd-catalyzed coupling of 2-bromo-5-chloro-N,N-dimethylaniline with 4-chlorophenol.[1]

  • Logic: Assembles the ether linkage after the amine is established.

  • Pros: Mild conditions; avoids nitro-reduction steps.

  • Cons: Requires expensive Pd catalysts/ligands (e.g., Xantphos, BINAP); the starting aniline is less commercially available than nitrobenzenes.

  • Verdict: Viable for gram-scale library synthesis but cost-prohibitive for kilo-scale.[1]

Route C: Direct Electrophilic Chlorination (The "Avoid" Route)
  • Mechanism: Chlorination of 2-(4-chlorophenoxy)-N,N-dimethylaniline.[1]

  • Logic: Late-stage introduction of the chlorine atom.[1]

  • Fatal Flaw: The amino group is a strong ortho/para director.[1] Electrophilic chlorination will predominantly occur at the position para to the amine (Position 4) or ortho (Position 6). The target position (Position 5) is meta to the amine and electronically deactivated relative to other sites.

  • Verdict: Not Recommended. Yields of the specific 5-chloro isomer will be negligible (<10%).[1]

Part 2: Comparative Data & Decision Matrix
FeatureRoute A (Nitro-Stepwise)Route B (Pd-Catalysis)Route C (Direct Chlorination)
Overall Yield 75 - 82% 55 - 65%< 10% (Isomer issue)
Regioselectivity >99% (Controlled by SM)>99% (Controlled by SM)Poor (Mixture of isomers)
Reagent Cost Low (Commodity Chems)High (Pd catalysts)Low
Purification Crystallization (Simple)Column ChromatographyDifficult Isomer Separation
Scalability High (Kg to Ton)ModerateLow
Part 3: Pathway Visualization

The following diagram illustrates the logic flow and chemical transformations for the recommended and alternative routes.

SyntheticRoutes cluster_legend Legend SM_Nitro Start: 2,5-Dichloronitrobenzene Inter_Ether Intermediate 1: 4-Chloro-2-nitro-1-(4-chlorophenoxy)benzene SM_Nitro->Inter_Ether Route A (Step 1): SNAr (K2CO3, 4-Cl-Phenol) >90% Yield SM_Aniline Start: 2-Bromo-5-chloro- N,N-dimethylaniline Target TARGET: 5-Chloro-2-(4-chlorophenoxy)- N,N-dimethylaniline SM_Aniline->Target Route B: Pd-Catalyzed Coupling (Expensive, 60% Yield) Inter_Amine Intermediate 2: 5-Chloro-2-(4-chlorophenoxy)aniline Inter_Ether->Inter_Amine Route A (Step 2): Reduction (Fe/HCl or H2/Pd) ~90% Yield Inter_Amine->Target Route A (Step 3): Eschweiler-Clarke Methylation (HCHO, HCOOH) ~85-90% Yield key Blue Arrow = Recommended Route Dashed = Alternative Route

Caption: Figure 1. Comparative synthetic pathways. Route A (Blue) utilizes robust SNAr chemistry, while Route B relies on transition-metal catalysis.

Part 4: Detailed Experimental Protocol (Route A)

This protocol is designed for high purity and is self-validating via TLC/HPLC checkpoints.[1]

Step 1: Ether Formation (

)
  • Reaction: 2,5-Dichloronitrobenzene + 4-Chlorophenol

    
     Diarylether
    
  • Reagents: Potassium Carbonate (

    
    ), DMF or DMSO.
    
  • Protocol:

    • Charge a flask with 4-chlorophenol (1.05 eq) and

      
       (1.2 eq) in DMF. Stir at RT for 30 min to form the phenoxide.
      
    • Add 2,5-Dichloronitrobenzene (1.0 eq).[1]

    • Heat to 80-100°C for 4-6 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The starting nitrobenzene spot should disappear.

    • Workup: Pour into ice water. The product precipitates as a solid.[1] Filter, wash with water, and dry.

    • Expected Yield: 90-95%.[2]

Step 2: Nitro Reduction
  • Reaction: Nitro group

    
     Primary Amine.[1]
    
  • Choice: Iron/Ammonium Chloride (Bechamp) is preferred over catalytic hydrogenation (

    
    ) to prevent accidental de-chlorination of the aryl ring.
    
  • Protocol:

    • Suspend the nitro-ether from Step 1 in Ethanol/Water (3:1).[1]

    • Add Iron powder (3.0 eq) and

      
       (0.5 eq).
      
    • Reflux for 2-4 hours.

    • Checkpoint: Color change from yellow (nitro) to pale/brown.

    • Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1] Extract with EtOAc.[1][3][4]

    • Expected Yield: 85-92%.

Step 3: Eschweiler-Clarke Methylation (Crucial Step)
  • Reaction: Primary Amine

    
     Tertiary Dimethylamine.[1]
    
  • Why this method? Unlike methyl iodide (

    
    ), which leads to quaternary ammonium salts (over-alkylation), the Eschweiler-Clarke reaction stops selectively at the tertiary amine.
    
  • Protocol:

    • Dissolve the aniline from Step 2 (1.0 eq) in Formic Acid (5.0 eq).[1]

    • Cool to 0°C and add Formaldehyde (37% aq.[1] solution) (2.2 - 2.5 eq).

    • Reflux the mixture (approx. 90-100°C) for 12-18 hours.

      
       evolution will be observed.[1]
      
    • Mechanism Note: The formic acid acts as the hydride source to reduce the intermediate iminium ion.[5][6]

    • Workup: Cool to RT. Basify with NaOH (pH > 10) to liberate the free base. Extract with Dichloromethane (DCM).[1]

    • Purification: The crude oil is usually pure enough, but can be crystallized from Hexane/Ethanol if needed.

    • Expected Yield: 85-90%.

Part 5: Troubleshooting & Validation
ProblemProbable CauseSolution
Step 1: Low Yield Wet solvent or weak base.[1][2]Ensure DMF is dry; use

or

.[1]
Step 2: De-halogenation Used

too long.
Switch to Fe/HCl or

reduction (chemoselective).[1]
Step 3: Incomplete Methylation Insufficient heat or reagent.[1]Ensure vigorous reflux; Formic acid must be in excess.[1]
Step 3: Quaternization Used Methyl Iodide.[1][6]STOP. Use Formaldehyde/Formic Acid (Eschweiler-Clarke).[1][7]
References
  • Diaryl Ether Synthesis (General SNAr)

    • Title: Synthetic routes to diaryl ethers.[1][8][9]

    • Source: ResearchGate / Vertex AI Snippet 1.1.[1]

    • URL:[Link]

  • Eschweiler-Clarke Reaction (Mechanism & Specifics)

    • Title: Eschweiler–Clarke reaction - Mechanism and Applications.[1][7]

    • Source: Wikipedia / Organic Chemistry Portal.[1]

    • URL:[Link][6][7]

  • Precursor Data (5-Chloro-2-(4-chlorophenoxy)aniline)

    • Title: 5-Chloro-2-(4-chlorophenoxy)
    • Source: MilliporeSigma (Merck).[1]

  • Reduction of Halogenated Nitroarenes

    • Title: A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline (Patent WO2009090669A2).[1]

    • Source: Google Patents.[1]

    • URL

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Executive Summary & Immediate Action Compound Class: Halogenated Aromatic Amine / Diphenyl Ether Derivative. Primary Risks: Methemoglobinemia (blood toxicity), aquatic persistence, and dioxin formation if incinerated imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Compound Class: Halogenated Aromatic Amine / Diphenyl Ether Derivative. Primary Risks: Methemoglobinemia (blood toxicity), aquatic persistence, and dioxin formation if incinerated improperly. Disposal Method: High-temperature incineration (Rotary Kiln) with scrubber systems. Do not dispose of down drains or via standard trash.

Critical Prohibition: Never mix this compound with strong acids (exothermic salt formation) or oxidizers (fire/explosion hazard).

Hazard Characterization (The "Why")

To ensure compliance and safety, researchers must understand the specific chemical behavior of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. This compound combines the toxicity of anilines with the environmental persistence of chlorinated ethers.

FeatureHazard MechanismOperational Implication
Aniline Moiety Methemoglobinemia: Oxidizes hemoglobin to methemoglobin, preventing oxygen transport.Skin absorption is fatal. Double-gloving (Nitrile/Laminate) is mandatory.
Chlorination Dioxin Precursor: Improper combustion at low temperatures (<800°C) can generate polychlorinated dibenzodioxins (PCDDs).Waste must go to a facility capable of >1100°C incineration with rapid quench.
Amine Group Acid Sensitivity: Reacts exothermically with mineral acids to form hydrochloride salts.Segregation: Never store waste in the same secondary containment as sulfuric, nitric, or hydrochloric acid.
Phenoxy Group Lipophilicity: High potential for bioaccumulation in aquatic life.[1][2]Zero Discharge: Absolute prohibition on sink disposal; all rinsate must be collected.

Waste Segregation & Packaging Protocol

Proper segregation is the primary defense against laboratory accidents. This compound must be isolated from incompatible waste streams immediately upon generation.

A. Solid Waste (Pure Substance/Contaminated Solids)
  • Primary Containment: Place substance or contaminated wipes/PPE into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a second bag (double-bagging).

  • Container: Deposit into a Wide-Mouth High-Density Polyethylene (HDPE) Drum (UN Rated 1H2).

  • Labeling: Mark as "Hazardous Waste - Toxic, Solid, Organic, N.O.S. (Contains 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline)."

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with HDPE. If the compound is dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated Waste stream.

  • pH Check: Verify the waste stream is Neutral or Basic. Do not add to Acid Waste containers.

  • Container: Use UN 1H1 HDPE Closed-Head Drums or safety cans approved for halogenated solvents.

  • Headspace: Leave 10% headspace to allow for thermal expansion.

Visual Workflow: Waste Segregation Logic

WasteSegregation Start Waste Generation: 5-Chloro-2-(4-chlorophenoxy)- N,N-dimethylaniline StateCheck Physical State? Start->StateCheck SolidPath Solid / Wipes / PPE StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid Bagging Double Bag (6-mil Poly) SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck FinalDrum HDPE Drum (UN 1H2) Bagging->FinalDrum HaloStream Halogenated Waste Stream (Blue Can/Tag) SolventCheck->HaloStream DCM, CHCl3, etc. NonHaloStream Non-Halogenated Stream (Only if solvent is non-halo) SolventCheck->NonHaloStream MeOH, Acetone, etc. Labeling Label: Toxic, N.O.S. (List Constituents) HaloStream->Labeling NonHaloStream->Labeling FinalDrum->Labeling

Caption: Decision matrix for segregating solid and liquid waste streams to prevent incompatibility and ensure regulatory compliance.

Emergency Spill Response

Spills of chlorinated anilines require immediate, specific action to prevent systemic toxicity via skin absorption or inhalation.

PPE Requirements:

  • Respiratory: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges or SCBA for large spills.

  • Skin: Tyvek® suit and Silver Shield® (Laminate) gloves. Nitrile provides only momentary splash protection.

Spill Cleanup Procedure
  • Evacuate & Isolate: Clear the area (15-meter radius).

  • Control: Stop the source if safe.

  • Absorb: Use Vermiculite or Universal Sorbent Pads . Do not use sawdust (potential fire risk with oxidizers).

  • Decontaminate: Scrub the area with a mild surfactant/water solution. Collect all rinsate.

  • Disposal: Treat all cleanup materials as hazardous chemical waste (see Section 3).

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Small < 100mL / Contained Assess->Small Large > 100mL / Uncontained Assess->Large PPE Don PPE: Silver Shield Gloves Respirator Small->PPE Evacuate Evacuate Lab Call EHS/Hazmat Large->Evacuate Absorb Absorb with Vermiculite PPE->Absorb Bag Double Bag Waste Absorb->Bag Wash Decon Surface (Soap/Water) Bag->Wash End Submit for Incineration Wash->End

Caption: Step-by-step escalation protocol for managing spills of chlorinated aromatic amines.

Regulatory & Transport Data

When preparing the waste manifest, use the following classifications. Since this is a specific intermediate, it often falls under "Not Otherwise Specified" (N.O.S.) categories unless a specific waste code is assigned by local authorities.

ParameterSpecification
Proper Shipping Name Toxic solids, organic, n.o.s. (5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline)
UN Number UN 2811 (Solid) or UN 2810 (Liquid)
Hazard Class 6.1 (Toxic Substances)
Packing Group III (Minor Danger) or II (Medium Danger) - Treat as PG II for safety
EPA Waste Code D001 (if ignitable solvent), F002 (if halogenated solvent), or N.O.S.
Incineration Req. Must meet 99.99% DRE (Destruction Removal Efficiency) for Principal Organic Hazardous Constituents (POHCs).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. [Link]

  • U.S. EPA. Incineration of Halogenated Organic Wastes.[3] Technical Resource Document.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 29 CFR 1910.1000. [Link]

Sources

Handling

Personal protective equipment for handling 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. It is constructed based on an expert analysis of its structural compo...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed framework for the safe handling of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline. It is constructed based on an expert analysis of its structural components, as a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. The recommendations are primarily derived from the known, significant hazards of the N,N-dimethylaniline core, a substance that is acutely toxic, a suspected carcinogen, and causes organ damage.[1][2][3][4]

Crucial Preliminary Step: Before commencing any work, you are required to obtain and thoroughly review the specific Safety Data Sheet (SDS) for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline from your chemical supplier. This guide serves to supplement, not replace, the manufacturer's official safety information.

Hazard Analysis: A Structurally-Informed Perspective

The toxicological profile of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline is predicted to be dominated by the N,N-dimethylaniline moiety. Anilines are well-known for their systemic toxicity, particularly their effects on the blood.

Anticipated Core Hazards:

  • Acute Toxicity: High toxicity is expected via inhalation, dermal (skin) absorption, and ingestion.[3][4] N,N-dimethylaniline is fatal if inhaled and toxic if it contacts the skin or is swallowed.[1]

  • Organ Damage (Blood System): A primary concern with aniline derivatives is the risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis (blueish skin), confusion, and dizziness. Effects may be delayed.

  • Carcinogenicity: N,N-dimethylaniline is classified as a suspected carcinogen (GHS Category 2).[1][4][5] Therefore, this derivative must be handled as a potential carcinogen, minimizing exposure at all times.

  • Skin and Eye Irritation: The compound is expected to cause serious eye irritation and potential skin irritation.[1][6][7]

  • Environmental Hazard: Like its parent compound, it is expected to be toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the high acute toxicity and potential carcinogenicity, a comprehensive PPE strategy is mandatory. This is not merely a checklist; it is an integrated system to prevent all routes of exposure.

Hand Protection
  • Rationale: The primary risk is systemic toxicity through dermal absorption. A single glove layer is insufficient. Double-gloving provides a critical safety buffer, as the outer glove can be removed immediately after handling the compound, reducing the risk of cross-contamination.

  • Protocol:

    • Inner Glove: Wear a thin, powder-free nitrile glove as the base layer.

    • Outer Glove: Wear a second, thicker, chemical-resistant glove over the first. Butyl rubber or Viton® are excellent choices for aromatic amines. If unavailable, ensure the nitrile gloves are of sufficient thickness (>8 mil) and are changed frequently.

    • Integrity Check: Before use, always inspect gloves for any signs of degradation, punctures, or tears.

    • Frequent Changes: Change outer gloves immediately if contamination is suspected, or at a minimum, every 30-60 minutes during active handling.

Eye and Face Protection
  • Rationale: This compound is expected to be a serious eye irritant.[1][6][7] Standard safety glasses are inadequate as they do not protect against splashes from all angles.

  • Protocol:

    • Primary Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards and provide a complete seal around the eyes.[7]

    • Secondary Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles. This protects the entire face from direct contact.

Body Protection
  • Rationale: To prevent skin contact and absorption, street clothes must be fully covered. Cotton lab coats offer minimal protection against chemical splashes.

  • Protocol:

    • Lab Coat: A chemical-resistant lab coat is required. For operations involving significant quantities, a chemically impermeable apron should be worn over the lab coat.

    • Full Coverage: Ensure legs are fully covered (no shorts or skirts) and wear closed-toe, fluid-resistant shoes.

    • Contamination: If a lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste. Do not wear it outside the laboratory.

Respiratory Protection
  • Rationale: The high inhalation toxicity of the parent compound, N,N-dimethylaniline, makes respiratory protection a critical control point.[1] All handling of this solid or any solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Protocol:

    • Primary Control: All weighing, transfers, and reactions involving this compound must be conducted inside a properly functioning chemical fume hood with a verified face velocity.

    • Respirator (for spills/emergencies): In the event of a large spill or failure of engineering controls, a full-facepiece respirator with a combination organic vapor/P100 (or equivalent) cartridge is necessary. Personnel must be fit-tested and trained in its use. An N95 mask is not sufficient.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling the chemical, designate a specific area within the fume hood for the work. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE: Don PPE in the following order: inner gloves, lab coat, outer gloves, and finally, eye/face protection.

  • Weighing/Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., chemical-absorbent pad) within the fume hood to contain any minor spills. Use non-sparking tools.[8]

  • Post-Handling: After the procedure, wipe down the work area with an appropriate solvent (e.g., isopropanol), ensuring the cleaning materials are disposed of as hazardous waste.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the outer gloves first and dispose of them. Remove the face shield/goggles, then the lab coat. Finally, remove the inner gloves. Wash hands thoroughly with soap and water immediately after.[6]

Disposal Plan
  • Chemical Waste: All solid waste, solutions containing the compound, and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation: Segregate this halogenated organic waste from other waste streams.

  • Disposal: The sealed container must be disposed of through an approved hazardous waste disposal plant in accordance with all local, state, and federal regulations.[6][7] Do not pour this chemical down the drain.

Data and Workflow Summary

PPE Requirement Summary Table
Activity Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage/Transport Single pair nitrile glovesSafety glasses with side shieldsStandard lab coatNot required (if sealed)
Weighing/Small Transfers Double-gloved (nitrile inner, chemical-resistant outer)Chemical splash gogglesChemical-resistant lab coatChemical Fume Hood
Reaction/Work-up Double-gloved (nitrile inner, chemical-resistant outer)Goggles and full-face shieldChemical-resistant lab coat and apronChemical Fume Hood
Spill Cleanup Double-gloved (heavy-duty outer)Goggles and full-face shieldChemical-resistant suit or coverallsFull-face respirator with appropriate cartridge
Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep Review SDS & Plan Procedure ppe_don Don PPE: 1. Inner Gloves 2. Lab Coat 3. Outer Gloves 4. Goggles/Face Shield prep->ppe_don fume_hood Prepare Fume Hood (Designated Area, Spill Pad) ppe_don->fume_hood weigh Weigh & Transfer Compound fume_hood->weigh Enter Hood reaction Perform Reaction / Procedure weigh->reaction decon Decontaminate Work Area & Equipment reaction->decon Procedure Complete waste Collect All Waste in Sealed, Labeled Container decon->waste ppe_doff Doff PPE Carefully (Outer Gloves First) waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash

Sources

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